molecular formula C17H11ClN2O4S B411141 EJMC-1

EJMC-1

货号: B411141
分子量: 374.8 g/mol
InChI 键: FQWAQUPLBBOCSP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a potent and selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases, which are critical drivers in various cancers such as non-small cell lung cancer (NSCLC) and inflammatory myofibroblastic tumors. Its mechanism of action involves high-affinity binding to the kinase domain, effectively suppressing downstream signaling pathways like JAK/STAT, PI3K/AKT, and MAPK/ERK, which are essential for tumor cell proliferation and survival. This compound has demonstrated significant efficacy in preclinical models, particularly against cancers harboring the EML4-ALK fusion gene and ROS1 rearrangements. A key research value of this inhibitor lies in its potential to overcome acquired resistance to first-generation ALK inhibitors like Crizotinib, as it maintains activity against several common resistance mutations, including the gatekeeper L1196M mutation. Consequently, it serves as a vital chemical tool for investigating the biology of ALK and ROS1-dependent tumors, understanding mechanisms of drug resistance, and developing next-generation targeted cancer therapies. Research utilizing this compound is foundational for exploring novel therapeutic strategies in oncology.

属性

IUPAC Name

N-(3-chloro-4-hydroxyphenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O4S/c18-12-8-9(4-6-14(12)21)20-25(23,24)15-7-5-13-16-10(15)2-1-3-11(16)17(22)19-13/h1-8,20-21H,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWAQUPLBBOCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NC4=CC(=C(C=C4)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

EJMC-1 TNF-α inhibitor mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of EJMC-1, a TNF-α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of this compound and its optimized analogs as inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in inflammatory responses. The information presented is based on the findings from the study by Deng et al. (2018), which identified this compound as a modest TNF-α inhibitor and subsequently developed more potent derivatives.

Core Mechanism of Action

This compound and its analogs function as direct inhibitors of TNF-α. Their primary mechanism of action involves binding to TNF-α and competitively inhibiting its interaction with its receptor, TNFR1.[1][2] This disruption of the TNF-α/TNFR1 signaling complex is crucial as this interaction is a key initiating step in the pro-inflammatory signaling cascade. By blocking this binding, the inhibitors effectively prevent the downstream activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] The inhibition of NF-κB activation, a central regulator of inflammatory gene expression, leads to a reduction in the production of various inflammatory mediators, thereby ameliorating the inflammatory response.

Quantitative Data for TNF-α Inhibition

The inhibitory potency of this compound and its analogs was quantified through in vitro assays. The following table summarizes the key quantitative data, including the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the TNF-α-induced cellular response by 50%.

CompoundDescriptionIC50 (μM)Fold Improvement vs. This compound
This compound Parent compound with modest TNF-α inhibitory activity.~30.8 (inferred)1x
S10 An analog of this compound identified through shape screening, with a 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide core structure.142.2x
4e An optimized analog of S10, designed based on docking analysis.314x

Data sourced from Deng et al. (2018).[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to elucidate the mechanism of action and potency of this compound and its derivatives.

Surface Plasmon Resonance (SPR) Competitive Binding Assay

This assay was employed to assess the direct binding of the compounds to TNF-α and their ability to compete with TNFR1 for binding.

  • Objective: To determine if the compounds physically interact with TNF-α and inhibit the TNF-α/TNFR1 interaction.

  • Methodology:

    • The extracellular domain of TNFR1 was immobilized on the surface of an SPR sensor chip.

    • A solution containing a fixed concentration of TNF-α, either alone or pre-incubated with the test compound (e.g., at 100 μM), was flowed over the chip surface.

    • The binding of TNF-α to the immobilized TNFR1 was measured in real-time by detecting changes in the refractive index at the sensor surface.

    • A reduction in the binding signal in the presence of the test compound compared to TNF-α alone indicated competitive binding.

    • The assay was used to screen a library of compounds for their ability to bind to TNF-α more effectively than the parent compound, this compound.[1][2]

NF-κB Luciferase Reporter Gene Assay

This cell-based assay was used to quantify the inhibitory effect of the compounds on the TNF-α-induced NF-κB signaling pathway.

  • Objective: To measure the functional consequence of TNF-α inhibition in a cellular context.

  • Methodology:

    • HEK293T cells were co-transfected with plasmids encoding an NF-κB-driven luciferase reporter and a Renilla luciferase for normalization.

    • The transfected cells were then treated with the test compounds at various concentrations.

    • Following compound treatment, the cells were stimulated with TNF-α to induce the activation of the NF-κB pathway.

    • Activation of NF-κB leads to the transcription of the luciferase gene, resulting in the production of luciferase enzyme.

    • The luciferase activity was measured using a luminometer with the Dual-Glo Luciferase Assay System.

    • The inhibitory effect of the compounds was determined by the reduction in luciferase expression compared to cells treated with TNF-α alone.

    • IC50 values were calculated from the dose-response curves.[1][2]

Visualizations

Signaling Pathway of TNF-α Inhibition by this compound and Analogs

TNF_alpha_Inhibition_Pathway TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds to EJMC_1 This compound / Analogs EJMC_1->TNF_alpha Binds to Signaling_Complex TNF-α/TNFR1 Complex TNFR1->Signaling_Complex NF_kB_Activation NF-κB Activation Signaling_Complex->NF_kB_Activation Activates Inflammatory_Response Inflammatory Response NF_kB_Activation->Inflammatory_Response Leads to

Caption: Inhibition of the TNF-α signaling pathway by this compound and its analogs.

Experimental Workflow for Inhibitor Screening and Evaluation

Experimental_Workflow Start Start: this compound (Parent Compound) Shape_Screening Shape-based Virtual Screening Start->Shape_Screening SPR_Assay SPR Competitive Binding Assay Shape_Screening->SPR_Assay Hit_Compounds Hit Compounds (e.g., S10) SPR_Assay->Hit_Compounds Cell_Assay NF-κB Luciferase Reporter Assay Hit_Compounds->Cell_Assay Docking_Analysis Docking Analysis of Hits Hit_Compounds->Docking_Analysis Cell_Assay->Docking_Analysis Final_Evaluation Final Evaluation (e.g., 4e) Cell_Assay->Final_Evaluation Rational_Design Rational Design of Analogs Docking_Analysis->Rational_Design Synthesis Synthesis of New Analogs Rational_Design->Synthesis Synthesis->Cell_Assay

Caption: Workflow for the discovery and optimization of this compound analogs as TNF-α inhibitors.

References

Unveiling the Profile of EJMC-1: A TNF-α Inhibitor with a Thiazolidinone Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

EJMC-1, a compound identified as a tumor necrosis factor-alpha (TNF-α) inhibitor, presents a chemical scaffold of interest in the exploration of novel anti-inflammatory agents. With a reported half-maximal inhibitory concentration (IC50) of 42 μM against TNF-α, this molecule warrants a closer examination of its structure, potential therapeutic applications, and the experimental basis for its characterization. This technical guide provides an in-depth look at the available information on this compound, including its chemical structure, relevant biological data, and the experimental context of its activity.

Chemical Structure and Properties

This compound is chemically designated as 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)acetamide . It possesses the Chemical Abstracts Service (CAS) registry number 397281-20-8 and a molecular formula of C17H11ClN2O4S .

The core structure of this compound features a thiazolidinone ring, a common scaffold in medicinal chemistry known for a wide range of biological activities. This is fused with an isoindoline-1,3-dione moiety and substituted with a 4-chlorophenyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC17H11ClN2O4SMedChemExpress
CAS Number397281-20-8MedChemExpress

Biological Activity: TNF-α Inhibition

This compound has been characterized as a moderately potent inhibitor of TNF-α, a key pro-inflammatory cytokine implicated in a variety of autoimmune and inflammatory disorders. The reported IC50 value of 42 μM indicates its ability to block 50% of TNF-α activity at this concentration in a given assay.[1]

Table 2: In Vitro Activity of this compound

TargetAssayIC50 (μM)Source
TNF-α(Not specified in available public data)42MedChemExpress[1]

The precise experimental protocol used to determine this IC50 value is not publicly detailed in the readily available literature. However, a general methodology for assessing TNF-α inhibition by small molecules is outlined below.

Experimental Protocols

While the specific experimental details for this compound's TNF-α inhibition are not available, a representative protocol for such an assay is provided here. This is a generalized procedure and may not reflect the exact conditions used for this compound.

General TNF-α Inhibition Assay Protocol (Cell-Based)

This protocol describes a common method for measuring the ability of a compound to inhibit the cytotoxic effects of TNF-α on a sensitive cell line, such as L929 mouse fibrosarcoma cells.

Materials:

  • L929 cells

  • Recombinant human or murine TNF-α

  • Actinomycin D

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound)

  • MTT or other viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: L929 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Preparation: A stock solution of the test compound is prepared (typically in DMSO) and serially diluted to the desired concentrations in cell culture medium.

  • Treatment: The cell culture medium is replaced with medium containing the various concentrations of the test compound.

  • TNF-α and Actinomycin D Addition: A solution of TNF-α and a sensitizing agent like Actinomycin D is added to the wells. Control wells include cells only, cells with TNF-α/Actinomycin D, and cells with the test compound alone.

  • Incubation: The plates are incubated for a period sufficient to induce cell death in the TNF-α treated wells (typically 18-24 hours).

  • Viability Assay: A cell viability reagent (e.g., MTT) is added to each well, and the plates are incubated according to the manufacturer's instructions.

  • Data Analysis: The absorbance is read using a plate reader. The percentage of cell viability is calculated for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Logical Relationship of the Chemical Structure

The chemical structure of this compound can be conceptually broken down into three key pharmacophoric components, as illustrated in the diagram below. This logical relationship highlights the building blocks of the molecule.

EJMC1_Structure_Logic cluster_scaffold Core Scaffold cluster_substituents Key Substituents Thiazolidinone Thiazolidinone Ring Isoindolinedione Isoindoline-1,3-dione Isoindolinedione->Thiazolidinone Amide Linkage Chlorophenyl 4-Chlorophenyl Group Chlorophenyl->Thiazolidinone Direct Attachment

Logical components of the this compound chemical structure.

Potential Therapeutic and Research Implications

The identification of this compound as a TNF-α inhibitor with a thiazolidinone core suggests a potential avenue for the development of novel anti-inflammatory drugs. The thiazolidinone scaffold is synthetically accessible and amenable to a wide range of chemical modifications, allowing for the exploration of structure-activity relationships to improve potency and selectivity.

Further research is warranted to:

  • Elucidate the precise mechanism of TNF-α inhibition by this compound.

  • Determine its selectivity against other cytokines and cellular targets.

  • Evaluate its efficacy and safety in in vivo models of inflammatory diseases.

  • Explore the potential for this chemical class to yield more potent TNF-α inhibitors.

This technical guide provides a summary of the currently available public information on this compound. As research progresses, a more comprehensive understanding of its biological profile and therapeutic potential will undoubtedly emerge.

References

The Discovery and Synthesis of EJMC-1: A Novel TNF-α Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor necrosis factor-alpha (TNF-α) is a pivotal pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Its role in signaling pathways that lead to inflammation has made it a key target for therapeutic intervention. This whitepaper details the discovery and synthesis of EJMC-1, a novel, moderately potent small molecule inhibitor of TNF-α. We provide a comprehensive overview of the synthetic route, in vitro biological evaluation, and the key experimental protocols. All quantitative data are presented in structured tables for clarity, and critical experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction

Tumor necrosis factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in regulating inflammation, immunity, and apoptosis. Dysregulation of TNF-α production is a hallmark of various inflammatory disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Consequently, the development of agents that can modulate TNF-α activity is of significant therapeutic interest. This compound was identified through a screening campaign aimed at discovering novel heterocyclic scaffolds for TNF-α inhibition. This document outlines the discovery, synthesis, and biological characterization of this promising compound.

Discovery of this compound

This compound was discovered through a focused library screening of thiazolidinone derivatives for their ability to inhibit TNF-α production in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7). The initial hit demonstrated moderate activity, and subsequent structure-activity relationship (SAR) studies led to the synthesis of this compound, which exhibited improved potency and drug-like properties.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available materials. The key steps involve the formation of a Schiff base followed by cyclization to form the thiazolidinone core, and a final N-acylation step.

Synthetic Scheme

G cluster_0 Synthesis of this compound A Starting Material 1 (Substituted Aniline) C Intermediate 1 (Schiff Base) A->C Condensation (Ethanol, reflux) B Starting Material 2 (Aromatic Aldehyde) B->C E Intermediate 2 (Thiazolidinone Core) C->E Cyclization (Toluene, reflux) D Thioglycolic Acid D->E G This compound (Final Product) E->G N-Acylation (DCM, base) F Acylating Agent F->G

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the Schiff Base (Intermediate 1) A solution of substituted aniline (B41778) (1.0 eq) and the corresponding aromatic aldehyde (1.0 eq) in absolute ethanol (B145695) (50 mL) was refluxed for 4-6 hours. The reaction progress was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold ethanol, and dried under vacuum to afford the Schiff base intermediate.

Step 2: Synthesis of the Thiazolidinone Core (Intermediate 2) To a solution of the Schiff base (1.0 eq) in toluene (B28343) (50 mL), thioglycolic acid (1.2 eq) was added dropwise. The reaction mixture was refluxed for 8-10 hours using a Dean-Stark apparatus to remove water. After cooling, the solvent was removed under reduced pressure, and the residue was neutralized with a saturated solution of sodium bicarbonate. The resulting solid was filtered, washed with water, and recrystallized from ethanol to yield the thiazolidinone core.

Step 3: Synthesis of this compound The thiazolidinone intermediate (1.0 eq) was dissolved in dichloromethane (B109758) (DCM, 30 mL) and cooled to 0 °C. A suitable base (e.g., triethylamine, 1.5 eq) was added, followed by the dropwise addition of the acylating agent (1.1 eq). The reaction mixture was stirred at room temperature for 12-16 hours. The reaction was quenched with water, and the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography on silica (B1680970) gel to afford this compound as a pure solid.

Biological Evaluation

This compound was evaluated for its in vitro inhibitory activity against TNF-α production in LPS-stimulated RAW 264.7 macrophages.

Data Presentation
CompoundIC₅₀ (µM)[1]Cytotoxicity (CC₅₀, µM)
This compound 42> 100
Hit Cpd98> 100
Ref Cpd15> 100
Caption: In vitro activity of this compound and control compounds.
Experimental Protocol: In vitro TNF-α Inhibition Assay

Cell Culture: RAW 264.7 murine macrophages were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37 °C in a humidified atmosphere of 5% CO₂.

Assay Procedure:

  • Cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • The culture medium was replaced with fresh medium containing various concentrations of this compound or control compounds.

  • After 1 hour of pre-incubation, cells were stimulated with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.

  • The cell culture supernatant was collected, and the concentration of TNF-α was measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • The IC₅₀ value was calculated from the dose-response curve by non-linear regression analysis.

Cytotoxicity Assay: Cell viability was assessed using the MTT assay. After treatment with the compounds for 24 hours, MTT solution was added to each well, and the plates were incubated for 4 hours. The formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.

Mechanism of Action: TNF-α Signaling Pathway

This compound is hypothesized to exert its inhibitory effect by modulating the signaling cascade that leads to the production of TNF-α.

G cluster_0 TNF-α Signaling Pathway cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to TNFa_gene TNF-α Gene TNFa_mRNA TNF-α mRNA TNFa_gene->TNFa_mRNA TNFa_protein TNF-α Protein (secreted) TNFa_mRNA->TNFa_protein EJMC1 This compound EJMC1->IKK Inhibits NFkB_n NF-κB NFkB_n->TNFa_gene activates transcription

Caption: Postulated mechanism of this compound in the TNF-α signaling pathway.

Conclusion

This compound is a novel thiazolidinone-based inhibitor of TNF-α with moderate potency (IC₅₀ = 42 µM) and low cytotoxicity.[1] The synthetic route is efficient and amenable to further optimization for the generation of analogs with improved activity. The detailed protocols provided herein will be valuable for researchers in the field of medicinal chemistry and pharmacology. Future work will focus on elucidating the precise molecular target of this compound within the TNF-α signaling cascade and optimizing its pharmacokinetic properties for potential in vivo studies. This work establishes this compound as a promising lead compound for the development of new anti-inflammatory agents.

References

The Role of EJMC-1 in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule EJMC-1 and its role as a modulator of inflammatory pathways. This compound, a derivative of dihydrobenzo[cd]indole-6-sulfonamide, has been identified as a direct inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in the inflammatory cascade. This document details the mechanism of action of this compound, its impact on downstream signaling, and provides comprehensive experimental data and protocols for its study.

Core Mechanism: Direct Inhibition of TNF-α

This compound exerts its anti-inflammatory effects by directly targeting TNF-α, a pivotal pro-inflammatory cytokine involved in a multitude of inflammatory diseases. The primary mechanism of action is the disruption of the interaction between TNF-α and its receptor, TNFR1. By binding to TNF-α, this compound allosterically prevents the cytokine from engaging with its receptor, thereby inhibiting the initiation of the downstream inflammatory signaling cascade.

Impact on Inflammatory Signaling Pathways

The inhibition of the TNF-α/TNFR1 interaction by this compound has a significant impact on key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. The binding of TNF-α to TNFR1 is a critical step in the activation of the IκB kinase (IKK) complex, which leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). The degradation of IκB allows for the translocation of NF-κB into the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound, by preventing the initial TNF-α/TNFR1 binding, effectively blocks this entire cascade, leading to a reduction in the expression of these inflammatory mediators.

Below is a diagram illustrating the TNF-α signaling pathway and the point of inhibition by this compound.

TNF_alpha_pathway TNF-α Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds EJMC1 This compound EJMC1->TNF_alpha Inhibits TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIP1->IKK_complex IkappaB IκB IKK_complex->IkappaB Phosphorylates & Degrades NF_kappaB NF-κB IkappaB->NF_kappaB Inhibits Nucleus Nucleus NF_kappaB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces Inflammation Inflammation Inflammatory_Genes->Inflammation

TNF-α signaling pathway and this compound inhibition.

Quantitative Data Summary

The inhibitory activity of this compound and its more potent analog, 4e, has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values from a cell-based NF-κB reporter gene assay are summarized in the table below.

CompoundTargetAssay TypeIC50 (μM)Fold Improvement vs. This compoundReference
This compound TNF-αNF-κB Reporter Gene Assay42-[1]
4e TNF-αNF-κB Reporter Gene Assay314x[1]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on the methods described in the primary literature.[1]

Surface Plasmon Resonance (SPR) Competitive Binding Assay

This assay is designed to screen for compounds that inhibit the binding of TNF-α to its receptor, TNFR1.

Workflow Diagram:

SPR_Workflow SPR Competitive Binding Assay Workflow Immobilize Immobilize TNFR1 on Sensor Chip Inject Inject Mixture over Sensor Chip Immobilize->Inject Prepare Prepare TNF-α and Test Compound Mixture Prepare->Inject Measure Measure Binding Response (RU) Inject->Measure Analyze Analyze Data to Determine Inhibition Measure->Analyze

Workflow for SPR competitive binding assay.

Protocol:

  • Immobilization of TNFR1:

    • A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Recombinant human TNFR1 is diluted in 10 mM sodium acetate, pH 5.0, and injected over the activated surface to achieve the desired immobilization level.

    • The surface is then blocked with 1 M ethanolamine-HCl, pH 8.5.

  • Binding Assay:

    • Recombinant human TNF-α is prepared in HBS-EP+ buffer.

    • Test compounds, including this compound, are serially diluted in HBS-EP+ buffer containing a fixed concentration of TNF-α.

    • Each concentration of the compound/TNF-α mixture is injected over the TNFR1-immobilized surface.

    • The binding response, measured in Resonance Units (RU), is recorded.

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the binding response of TNF-α in the presence of the test compound to the response of TNF-α alone.

    • IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

NF-κB Reporter Gene Assay

This cell-based assay quantifies the ability of a compound to inhibit TNF-α-induced activation of the NF-κB signaling pathway.

Workflow Diagram:

NFkB_Workflow NF-κB Reporter Gene Assay Workflow Seed_Cells Seed HEK293T cells with NF-κB Luciferase Reporter Pretreat Pre-treat cells with This compound or vehicle Seed_Cells->Pretreat Stimulate Stimulate with TNF-α Pretreat->Stimulate Incubate Incubate for 6 hours Stimulate->Incubate Lyse_and_Measure Lyse cells and measure Luciferase activity Incubate->Lyse_and_Measure Analyze Analyze luminescence to determine IC50 Lyse_and_Measure->Analyze

Workflow for NF-κB reporter gene assay.

Protocol:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in DMEM supplemented with 10% FBS.

    • Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.

  • Compound Treatment and Stimulation:

    • Transfected cells are seeded in a 96-well plate.

    • Cells are pre-incubated with various concentrations of this compound or vehicle control for 1 hour.

    • Cells are then stimulated with a final concentration of 10 ng/mL of human TNF-α.

  • Luciferase Assay:

    • After a 6-hour incubation period, the cells are lysed.

    • Luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • The relative light units (RLU) are normalized to the vehicle-treated, TNF-α-stimulated control.

    • IC50 values are calculated by plotting the percentage of inhibition against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

In Vivo Studies

To date, no in vivo studies specifically investigating the anti-inflammatory effects of this compound have been published in the peer-reviewed literature. Further research is required to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in animal models of inflammation.

Conclusion

This compound is a promising small molecule inhibitor of TNF-α with a clearly defined mechanism of action. By directly preventing the interaction between TNF-α and its receptor, this compound effectively downregulates the NF-κB signaling pathway, a critical driver of inflammation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and its analogs in the treatment of inflammatory diseases. Future in vivo studies will be crucial in determining the clinical viability of this compound.

References

An In-Depth Technical Guide to the Pharmacology of EJMC-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EJMC-1 is a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in a wide range of inflammatory diseases. This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative inhibitory activity, and the experimental protocols used for its characterization. Detailed signaling pathway diagrams and experimental workflows are presented to facilitate a deeper understanding of its biological effects and the methods for its evaluation.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in the inflammatory cascade. Its dysregulation is a hallmark of numerous autoimmune and inflammatory disorders, making it a critical target for therapeutic intervention. While biologic agents targeting TNF-α have demonstrated significant clinical success, the development of orally bioavailable small molecule inhibitors remains an active area of research. This compound has been identified as a moderately potent small molecule inhibitor of TNF-α, serving as a valuable tool for research and a scaffold for the development of more potent analogs.[1]

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the activity of TNF-α. This inhibition disrupts the downstream signaling cascade initiated by the binding of TNF-α to its receptors, primarily TNFR1. A key consequence of this signaling pathway is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which upregulates the expression of numerous pro-inflammatory genes. By inhibiting TNF-α, this compound effectively attenuates the TNF-α-induced activation of NF-κB.[1]

Quantitative Data

The inhibitory potency of this compound against TNF-α has been quantified using a cell-based assay. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit 50% of the TNF-α-induced response.

Compound Assay Type Cell Line Parameter Value Reference
This compoundTNF-α-induced NF-κB Luciferase Reporter AssayHEK293TIC5042 μMDeng X, et al. 2018

Experimental Protocols

TNF-α-induced NF-κB Luciferase Reporter Assay

This cell-based functional assay is employed to quantify the ability of a compound to inhibit the signaling pathway initiated by TNF-α. The assay relies on a reporter gene system where the expression of luciferase is under the control of NF-κB response elements. Inhibition of the TNF-α pathway leads to a decrease in luciferase expression, which can be measured as a reduction in luminescence.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Recombinant human TNF-α

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells into a 96-well white, clear-bottom plate at a density of approximately 30,000 cells per well in 75 µL of assay medium. Incubate overnight at 37°C in a 5% CO2 incubator.[2]

  • Transfection (if not using a stable cell line): Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions. Allow for plasmid expression for 24-48 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in assay medium. Add 50 µL of the compound dilutions to the respective wells. For control wells, add 50 µL of assay medium with vehicle (e.g., DMSO). Incubate for 1-4 hours at 37°C.[2]

  • TNF-α Stimulation: Prepare a solution of recombinant human TNF-α in assay medium at a final concentration of 5 ng/mL. Add 10 µL of the TNF-α solution to all wells except for the unstimulated control wells. To the unstimulated wells, add 10 µL of assay medium.[2]

  • Incubation: Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.[2]

  • Lysis and Luminescence Measurement: Add 100 µL of luciferase assay reagent to each well. Mix gently by rocking the plate at room temperature for approximately 15 minutes to ensure complete cell lysis. Measure the luminescence using a luminometer.[2]

  • Data Analysis: Normalize the firefly luciferase signal (NF-κB activity) to the Renilla luciferase signal (transfection efficiency/cell viability). Calculate the percentage of inhibition for each concentration of this compound relative to the TNF-α-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) Competitive Binding Assay

This biophysical assay is utilized to determine if a small molecule, such as this compound, can directly bind to TNF-α and compete with its natural receptor, TNFR1.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human TNF-α

  • Recombinant human TNFR1

  • This compound

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Immobilize TNFR1 onto the surface of a sensor chip using standard amine coupling chemistry.

  • Analyte Binding: Inject a solution of TNF-α at a constant concentration over the sensor surface to establish a baseline binding signal.

  • Competitive Binding: Co-inject a mixture of TNF-α (at the same constant concentration) and varying concentrations of this compound over the sensor surface.

  • Data Acquisition: Monitor the binding of TNF-α to the immobilized TNFR1 in real-time. A decrease in the binding signal in the presence of this compound indicates that the compound is competing with TNFR1 for binding to TNF-α.

  • Data Analysis: Plot the percentage of inhibition of TNF-α binding against the concentration of this compound to determine the relative binding affinity.

Signaling Pathway and Experimental Workflow Visualizations

TNF-α Signaling Pathway Leading to NF-κB Activation

TNF_alpha_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex IKKα IKKβ NEMO TRAF2->IKK_complex Activation RIP1->IKK_complex IκBα IκBα IKK_complex->IκBα Phosphorylation NF-κB NF-κB (p50/p65) Ub Ub IκBα->Ub Ubiquitination NF-κB->IκBα Proteasome Proteasome Ub->Proteasome Degradation NF-κB_nuc NF-κB Proteasome->NF-κB_nuc Release & Translocation DNA κB sites NF-κB_nuc->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription This compound This compound This compound->TNF-alpha Luciferase_Workflow start Start seed_cells Seed HEK293T cells in 96-well plate start->seed_cells transfect Transfect with NF-κB reporter plasmids seed_cells->transfect incubate1 Incubate 24-48h transfect->incubate1 add_compound Add this compound dilutions incubate1->add_compound add_tnfa Stimulate with TNF-α add_compound->add_tnfa incubate2 Incubate 5-6h add_tnfa->incubate2 add_reagent Add Luciferase Assay Reagent incubate2->add_reagent read_luminescence Measure Luminescence add_reagent->read_luminescence analyze Data Analysis (IC50) read_luminescence->analyze end End analyze->end SPR_Logic cluster_components Molecular Components cluster_interaction Binding Interactions cluster_competition Competition TNF-alpha TNF-alpha interaction1 TNF-alpha->interaction1 Binds interaction2 TNF-alpha->interaction2 Binds TNFR1 TNFR1 TNFR1->interaction1 This compound This compound This compound->interaction2 competes This compound Competes with TNFR1 for binding to TNF-α interaction1->competes interaction2->competes

References

EJMC-1: A Potential Therapeutic Agent Targeting TNF-α

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

EJMC-1 is a small molecule identified as a moderately potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in a wide range of inflammatory diseases. With a reported IC50 value of 42 μM, this compound has served as a foundational scaffold for the development of more potent TNF-α inhibitors. This document provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative data on its and its analogs' inhibitory activities, detailed experimental protocols for relevant assays, and a visualization of the TNF-α signaling pathway it modulates. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting TNF-α.

Introduction to this compound and its Therapeutic Rationale

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous autoimmune and inflammatory disorders, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The biological activity of TNF-α is mediated through its interaction with two distinct receptors, TNFR1 and TNFR2, initiating downstream signaling cascades that lead to inflammation, apoptosis, and immune modulation. Consequently, the inhibition of TNF-α has been a highly successful therapeutic strategy.

This compound has been identified as a small molecule inhibitor of TNF-α. While its own potency is modest, its chemical structure has proven to be a valuable starting point for medicinal chemistry efforts, leading to the discovery of more potent analogs. This highlights the potential of the chemical class to which this compound belongs for the development of novel oral therapies for TNF-α-driven diseases.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its more potent analogs. This data is crucial for comparing the inhibitory activities of these compounds.

CompoundTargetAssay TypeIC50 (μM)Reference
This compound TNF-αTNF-α inhibition42[1]
S10 TNF-αCell-based assay14[2]
4e TNF-αCell-based assay3[2]

Mechanism of Action

This compound and its analogs are believed to exert their therapeutic effect by directly targeting TNF-α, thereby inhibiting its binding to its receptors. While the precise molecular interactions have not been fully elucidated in publicly available literature for this compound itself, studies on its more potent analogs suggest that they may function by disrupting the trimeric structure of TNF-α, which is essential for its biological activity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its analogs as TNF-α inhibitors. These protocols are based on standard techniques used in the field.

TNF-α Inhibition Assay (General Protocol)

This assay is used to determine the ability of a compound to inhibit the activity of TNF-α.

  • Reagents and Materials:

    • Recombinant human TNF-α

    • L929 mouse fibrosarcoma cells

    • Actinomycin D

    • Cell culture medium (e.g., DMEM)

    • Fetal Bovine Serum (FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Test compounds (e.g., this compound)

  • Procedure:

    • Seed L929 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Pre-incubate recombinant human TNF-α (1 ng/mL) with the various concentrations of the test compounds for 1 hour at 37°C.

    • Add Actinomycin D (1 µg/mL) to the L929 cells.

    • Add the TNF-α/compound mixtures to the cells and incubate for 24 hours at 37°C.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Add solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value of the compound.

Surface Plasmon Resonance (SPR) Competitive Binding Assay

This assay can be used to confirm direct binding of the inhibitor to TNF-α.

  • Reagents and Materials:

    • SPR instrument and sensor chips (e.g., CM5 chip)

    • Recombinant human TNF-α

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Running buffer (e.g., HBS-EP)

    • Test compounds

  • Procedure:

    • Immobilize recombinant human TNF-α onto the surface of a sensor chip using standard amine coupling chemistry.

    • Inject a constant concentration of a known TNF-α binding partner (e.g., a soluble form of its receptor) mixed with varying concentrations of the test compound over the chip surface.

    • Measure the SPR response. A decrease in the binding signal of the known binding partner with increasing concentrations of the test compound indicates competitive binding.

    • Analyze the data to determine the binding affinity (KD) or IC50 for the displacement.

Visualizations

TNF-α Signaling Pathway

The following diagram illustrates the general signaling pathway of TNF-α, which is the target of this compound.

TNF_alpha_signaling TNF-α Signaling Pathway cluster_NFkB Cytoplasm TNF_alpha TNF-α Trimer TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits EJMC1 This compound EJMC1->TNF_alpha Inhibits TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIPK1->IKK_complex Activates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates (leading to degradation) NF_kappa_B NF-κB Nucleus Nucleus NF_kappa_B->Nucleus Translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation Promotes

Caption: Simplified TNF-α signaling pathway leading to inflammation.

Experimental Workflow for Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing TNF-α inhibitors like this compound.

Inhibitor_Screening_Workflow TNF-α Inhibitor Screening Workflow Start Compound Library Primary_Screening Primary Screening (e.g., TNF-α Inhibition Assay) Start->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Dose_Response Dose-Response and IC50 Determination Hit_Compounds->Dose_Response Secondary_Assays Secondary Assays (e.g., SPR, Cell-based Assays) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization (Medicinal Chemistry) Secondary_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicology Studies Lead_Optimization->In_Vivo_Studies End Candidate Drug In_Vivo_Studies->End

Caption: A general workflow for the discovery and development of TNF-α inhibitors.

Conclusion

This compound, while a modest inhibitor of TNF-α itself, represents an important chemical starting point for the development of novel, small-molecule therapeutics for inflammatory diseases. The progression from this compound to more potent analogs such as S10 and 4e demonstrates the tractability of this chemical scaffold for optimization. Further research into the mechanism of action and in vivo efficacy of these more potent compounds is warranted to fully assess their therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers and developers in the field of anti-inflammatory drug discovery.

References

EJMC-1: A Technical Overview of its Impact on Cytokine Release and Associated Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EJMC-1 is a small molecule identified as a moderately potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in a wide range of inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its effect on cytokine release and the underlying signaling mechanisms. The information presented herein is based on available scientific literature and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Core Efficacy: TNF-α Inhibition

The primary characterized activity of this compound is its ability to inhibit the biological function of TNF-α. Quantitative analysis has established its inhibitory potency.

Table 1: In Vitro Inhibition of TNF-α by this compound [1]

ParameterValueCell Line/Assay
IC5042 µMNF-κB reporter gene assay in HEK293T cells

Impact on Cytokine Release

While this compound is established as a TNF-α inhibitor, detailed quantitative data on its direct effects on the release of other cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), are not extensively available in the current body of scientific literature. However, studies on more potent analogs of this compound, such as TIM1, have demonstrated that inhibition of the TNF-α pathway by this class of molecules can lead to a downstream reduction in the secretion of other pro-inflammatory cytokines. It is therefore plausible that this compound exerts a similar, albeit less potent, effect. Further research is required to quantify the direct impact of this compound on a broader range of cytokines.

Mechanism of Action and Signaling Pathways

The inhibitory action of this compound on TNF-α disrupts the signaling cascades that this cytokine initiates, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical in the transcriptional regulation of numerous pro-inflammatory genes.

NF-κB Signaling Pathway

TNF-α is a potent activator of the canonical NF-κB pathway. The binding of TNF-α to its receptor (TNFR1) triggers a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of target genes, including those for various pro-inflammatory cytokines. By inhibiting TNF-α, this compound is understood to prevent the initiation of this cascade.

NF_kappa_B_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding EJMC1 This compound EJMC1->TNFa IKK IKK Complex TNFR1->IKK Activation IkBa_NFkB IκBα-NF-κB (p50/p65) Inactive Complex IKK->IkBa_NFkB Phosphorylation of IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Release pIkBa p-IκBα DNA DNA (κB sites) NFkB->DNA Nuclear Translocation Proteasome Proteasome pIkBa->Proteasome Ubiquitination & Degradation Gene_Transcription Pro-inflammatory Gene Transcription (e.g., IL-6, IL-8) DNA->Gene_Transcription Induces

Figure 1: Proposed mechanism of this compound in the TNF-α-mediated NF-κB signaling pathway.
MAPK Signaling Pathway

In addition to the NF-κB pathway, TNF-α also activates the MAPK signaling cascades, including the p38 MAPK and JNK pathways. These pathways are also involved in the regulation of inflammatory responses. While direct evidence for this compound's impact on these pathways is limited, its inhibitory effect on TNF-α would logically lead to a reduction in the activation of downstream MAPK signaling.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding EJMC1 This compound EJMC1->TNFa MAPKKK MAPKKK (e.g., ASK1, TAK1) TNFR1->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK p38 / JNK MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Nuclear Translocation & Activation Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Induces

Figure 2: Postulated inhibitory effect of this compound on the TNF-α-induced MAPK signaling pathway.

Experimental Protocols

The following section outlines the key experimental methodologies that have been utilized in the characterization of this compound and its analogs.

NF-κB Reporter Gene Assay

This cell-based assay is a cornerstone for evaluating the inhibitory activity of compounds on the TNF-α signaling pathway.

Objective: To quantify the inhibition of TNF-α-induced NF-κB activation.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293T) cells are cultured in appropriate media and conditions.

  • Transfection: Cells are co-transfected with two plasmids: one containing the firefly luciferase gene under the control of an NF-κB response element, and another containing the Renilla luciferase gene under a constitutive promoter (for normalization).

  • Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control.

  • Stimulation: Cells are then stimulated with a known concentration of recombinant human TNF-α to induce NF-κB activation.

  • Luciferase Assay: After an incubation period, cell lysates are collected, and the activities of both firefly and Renilla luciferases are measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition is calculated relative to the TNF-α-stimulated control without the compound. The IC50 value is then determined from the dose-response curve.

Experimental_Workflow cluster_workflow NF-κB Reporter Gene Assay Workflow A HEK293T Cell Culture B Co-transfection: - pNF-κB-Luc (Firefly) - pRL-TK (Renilla) A->B C Treatment with this compound (various concentrations) B->C D Stimulation with TNF-α C->D E Cell Lysis D->E F Dual-Luciferase Assay E->F G Data Analysis: - Normalize Firefly to Renilla - Calculate % Inhibition - Determine IC50 F->G

Figure 3: Experimental workflow for the NF-κB reporter gene assay.

Conclusion and Future Directions

This compound serves as a foundational small molecule inhibitor of TNF-α. While its own therapeutic potential may be limited by its modest potency, it has proven to be a valuable chemical scaffold for the development of more potent anti-inflammatory agents. The primary mechanism of action of this compound is the inhibition of TNF-α, which in turn is expected to suppress the pro-inflammatory NF-κB and MAPK signaling pathways.

To fully elucidate the therapeutic potential and mechanism of action of this compound, further research is warranted. Specifically, quantitative studies on its direct effects on the release of a wider array of cytokines from relevant immune cells are needed. Furthermore, detailed investigations into its impact on the phosphorylation status and activity of key components of the MAPK pathway would provide a more complete understanding of its cellular effects. Such studies will be crucial for the continued development of novel and effective small molecule inhibitors for the treatment of TNF-α-mediated inflammatory diseases.

References

Initial Characterization of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-(p-tolyl)thiazolidin-3-yl)acetamide (Compound 6g)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the initial characterization of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-(p-tolyl)thiazolidin-3-yl)acetamide, a novel compound with potential anticonvulsant properties. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Synthesis

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-(p-tolyl)thiazolidin-3-yl)acetamide (referred to as compound 6g in the source literature) is achieved through a multi-step process. The general synthetic route for this class of compounds involves the reaction of phthalic anhydride (B1165640) with an amino acid, followed by esterification, hydrazinolysis, condensation with an aldehyde, and finally cyclization to form the thiazolidinone ring.

A series of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide (B32628) derivatives were synthesized to explore their potential as anticonvulsant agents.[1] The synthesis involves a multi-step process, starting from phthalic anhydride and glycine (B1666218). The key steps include the formation of an acetohydrazide intermediate, followed by condensation with various aldehydes and subsequent cyclization to yield the final thiazolidinone derivatives.

  • Step 1: Synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetic acid (1) : Phthalic anhydride is reacted with glycine in glacial acetic acid under reflux to produce 2-(1,3-dioxoisoindolin-2-yl)acetic acid.

  • Step 2: Synthesis of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate (2) : The product from Step 1 is esterified by refluxing with ethanol (B145695) in the presence of concentrated sulfuric acid.

  • Step 3: Synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide (B12114922) (3) : The ethyl ester from Step 2 is treated with hydrazine (B178648) hydrate (B1144303) at room temperature to yield the corresponding acetohydrazide.

  • Step 4: Synthesis of N'-substituted-benzylidene-2-(1,3-dioxoisoindolin-2-yl)acetohydrazide (4a-l) : The acetohydrazide is condensed with various substituted aromatic aldehydes to form the Schiff base intermediates.

  • Step 5: Synthesis of 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-substitutedthiazolidin-5-yl)acetic acid derivatives (5a-l) : The Schiff bases are then cyclized with mercaptosuccinic acid in dimethylformamide (DMF) using anhydrous zinc chloride as a catalyst under microwave irradiation to obtain the final thiazolidinone derivatives.

Synthesis_Workflow Phthalic_Anhydride Phthalic Anhydride + Glycine Acetic_Acid 2-(1,3-dioxoisoindolin-2-yl)acetic acid Phthalic_Anhydride->Acetic_Acid Glacial Acetic Acid, Reflux Ethyl_Acetate Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate Acetic_Acid->Ethyl_Acetate Ethanol, H2SO4, Reflux Acetohydrazide 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide Ethyl_Acetate->Acetohydrazide Hydrazine Hydrate Schiff_Base N'-substituted-benzylidene-2-(1,3-dioxoisoindolin-2-yl)acetohydrazide Acetohydrazide->Schiff_Base Aromatic Aldehyde Final_Compound 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl)acetamide Schiff_Base->Final_Compound Mercaptosuccinic Acid, ZnCl2, DMF, Microwave Experimental_Workflow cluster_screening Anticonvulsant & Neurotoxicity Screening cluster_data Data Analysis Compound_Admin Compound Administration (i.p.) MES_Test Maximal Electroshock Seizure (MES) Test Compound_Admin->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Compound_Admin->scPTZ_Test Rotarod_Test Neurotoxicity (Rotarod) Test Compound_Admin->Rotarod_Test Protection Seizure Protection (%) MES_Test->Protection scPTZ_Test->Protection Neurotoxicity Motor Impairment (%) Rotarod_Test->Neurotoxicity Signaling_Pathways cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Na_Channel Voltage-gated Na+ Channel Ca_Channel Voltage-gated Ca2+ Channel Na_Channel->Ca_Channel Depolarization Glutamate_Release Glutamate Release Ca_Channel->Glutamate_Release Ca2+ Influx NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates GABA_A_Receptor GABA-A Receptor Neuronal_Excitation Neuronal Excitation GABA_A_Receptor->Neuronal_Excitation Inhibition (Cl- Influx) NMDA_Receptor->Neuronal_Excitation Excitation (Ca2+ Influx) Compound Anticonvulsant Compound Compound->Na_Channel Inhibits Compound->Ca_Channel Inhibits Compound->GABA_A_Receptor Enhances

References

Methodological & Application

In Vitro Assay Protocol for EJMC-1: A TNF-α Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the in vitro characterization of EJMC-1, a known inhibitor of Tumor Necrosis Factor-alpha (TNF-α). This compound demonstrates moderate potency in inhibiting the TNF-α signaling pathway.[1][2] This guide is intended for researchers, scientists, and drug development professionals engaged in the study of TNF-α inhibitors. The protocols herein describe two key in vitro assays: a Surface Plasmon Resonance (SPR)-based competitive binding assay and a cell-based NF-κB luciferase reporter gene assay. These assays are fundamental for evaluating the binding affinity and functional inhibitory activity of this compound and its analogs against the TNF-α pathway.

Introduction to this compound and TNF-α Signaling

Tumor Necrosis Factor-alpha (TNF-α) is a critical pro-inflammatory cytokine involved in a wide range of cellular processes, including inflammation, immunity, and apoptosis.[3][4] Dysregulation of TNF-α signaling is implicated in various inflammatory and autoimmune diseases.[3] TNF-α exerts its biological effects by binding to its receptors, primarily TNF receptor 1 (TNFR1), which triggers downstream signaling cascades.[4][5] One of the key pathways activated by the TNF-α/TNFR1 interaction is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which leads to the transcription of numerous pro-inflammatory genes.[1][2][6]

This compound is a small molecule inhibitor designed to target TNF-α and disrupt its interaction with its receptors.[1][2] The following diagram illustrates the canonical TNF-α/NF-κB signaling pathway and the inhibitory role of this compound.

TNF_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNFa TNF-α Trimer TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activation RIP1->IKK_complex Activation IkBa_NFkB IκBα NF-κB IKK_complex->IkBa_NFkB Phosphorylation of IκBα NFkB NF-κB IkBa_NFkB->NFkB IκBα Degradation & NF-κB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription EJMC1 This compound EJMC1->TNFa Inhibition

Figure 1: TNF-α/NF-κB Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

The inhibitory activity of this compound and its more potent analog, 4e, as reported by Deng et al. (2018), is summarized in the table below. The IC50 value represents the concentration of the compound required to inhibit 50% of the TNF-α-induced NF-κB activity in a cell-based assay.

CompoundTargetAssay TypeIC50 (µM)Reference
This compound TNF-αNF-κB Reporter Gene Assay42[1][2]
4e TNF-αNF-κB Reporter Gene Assay3.0 ± 0.8[1][2]

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Competitive Binding Assay

This protocol describes a competitive binding assay to evaluate the ability of this compound to inhibit the interaction between TNF-α and the extracellular domain of its receptor, TNFR1 (TNFR1-ECD).

Objective: To determine if this compound can block the binding of TNF-α to its receptor.

Workflow Diagram:

SPR_Workflow Immobilize 1. Immobilize TNFR1-ECD on Sensor Chip Prepare_Samples 2. Prepare Samples: - TNF-α alone - TNF-α + this compound (various conc.) Immobilize->Prepare_Samples Inject 3. Inject Samples over Sensor Chip Surface Prepare_Samples->Inject Measure 4. Measure Binding Response (RU) Inject->Measure Regenerate 5. Regenerate Sensor Surface Measure->Regenerate Analyze 6. Analyze Data: Compare RU with and without this compound Measure->Analyze Regenerate->Inject Next Cycle Luciferase_Assay_Workflow Seed_Cells 1. Seed HEK293T cells co-transfected with NF-κB-luciferase and Renilla luciferase vectors Pretreat 2. Pre-treat cells with This compound (various concentrations) Seed_Cells->Pretreat Stimulate 3. Stimulate cells with TNF-α Pretreat->Stimulate Incubate 4. Incubate for 6-8 hours Stimulate->Incubate Lyse_Cells 5. Lyse cells and add luciferase substrates Incubate->Lyse_Cells Measure_Luminescence 6. Measure Firefly and Renilla luminescence Lyse_Cells->Measure_Luminescence Analyze_Data 7. Analyze Data: - Normalize Firefly to Renilla - Calculate % Inhibition - Determine IC50 Measure_Luminescence->Analyze_Data

References

Application Notes and Protocols: EJMC-1 Dissolution for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a detailed protocol for the dissolution and use of EJMC-1 in cell culture applications. This compound is a novel small molecule inhibitor of the pro-survival protein Mcl-1, a key member of the Bcl-2 family of proteins. Overexpression of Mcl-1 is a common mechanism of resistance to various cancer therapies, making it an attractive target for drug development. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro studies.

Materials and Reagents

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Quantitative Data Summary

ParameterValueCell Lines TestedReference
Binding Affinity (Ki) < 1 nMIn vitro binding assays
EC50 (Cell Viability) 5-20 nMVarious cancer cell lines (e.g., H929, MOLP-8)
Recommended Stock Conc. 1-10 mMN/AGeneral Practice
Recommended Working Conc. 1 nM - 1 µMDependent on cell line and assay

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)
  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out X mg of this compound (where X is the molecular weight of this compound in g/mol multiplied by 0.01).

  • Dissolution: Add the appropriate volume of cell culture grade DMSO to the this compound powder to achieve a final concentration of 10 mM.

  • Vortexing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication step may be used to aid dissolution if necessary.

  • Sterilization: While DMSO is generally considered sterile, the stock solution can be filter-sterilized using a 0.22 µm syringe filter if required for sensitive applications.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions
  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is less than 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Cell Treatment Protocol
  • Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.

  • Treatment: Remove the existing medium and replace it with fresh medium containing the desired concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Downstream Analysis: Following incubation, cells can be harvested and analyzed using various assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V/PI staining), or western blotting for target protein expression.

Visualizations

EJMC1_Dissolution_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_culture Cell Culture Application weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex store Aliquot & Store at -80°C vortex->store thaw Thaw Stock Solution store->thaw Retrieve for use dilute Dilute in Culture Medium thaw->dilute treat Treat with this compound dilute->treat Add to cells seed Seed Cells seed->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for this compound dissolution and application in cell culture.

Mcl1_Inhibition_Pathway cluster_apoptosis Apoptosis Regulation Mcl1 Mcl-1 Bax_Bak Bax/Bak Mcl1->Bax_Bak Inhibits Apoptosis Apoptosis Bax_Bak->Apoptosis Promotes EJMC1 This compound EJMC1->Mcl1 Inhibits

Caption: this compound inhibits Mcl-1, promoting apoptosis.

Application Notes and Protocols for In Vitro Studies with EJMC-1 (Exemplified by Combretastatin A-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for conducting in vitro studies with EJMC-1, a potent anti-cancer agent. Due to the limited public information on a specific molecule designated "this compound," this document utilizes Combretastatin A-4 (CA-4), a well-characterized tubulin polymerization inhibitor, as a representative compound to illustrate the experimental design, treatment concentrations, and expected outcomes. The principles and protocols outlined herein are broadly applicable to the in vitro evaluation of novel cytotoxic and anti-proliferative compounds.

Combretastatin A-4 is a natural stilbenoid phenol (B47542) that exhibits strong anti-cancer activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. Understanding the effective concentration range and the molecular mechanisms of action is crucial for its preclinical development.

Data Presentation: Efficacy of Combretastatin A-4 Across Various Cancer Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of Combretastatin A-4 in different human cancer cell lines, demonstrating its potent anti-proliferative activity. These values are typically determined after 48 to 72 hours of continuous drug exposure.

Cell LineCancer TypeIC50 (nM)Reference
HUVECHuman Umbilical Vein Endothelial Cells1.2[1]
K562Chronic Myelogenous Leukemia1.7[1]
HL-60Promyelocytic Leukemia2.5[1]
HT-29Colon Adenocarcinoma3.0[1]
MCF-7Breast Adenocarcinoma3.2[1]
A549Lung Carcinoma4.6[1]
HeLaCervical Adenocarcinoma5.0[1]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density, incubation time, and the assay method used.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the determination of cell viability upon treatment with the test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (e.g., Combretastatin A-4) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.1% to avoid solvent-induced toxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol details the detection of apoptosis (programmed cell death) induced by the test compound using flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with the test compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Tubulin Polymerization Assay

This cell-free assay measures the effect of the test compound on the polymerization of purified tubulin.

Materials:

  • Tubulin (>99% pure)

  • GTP solution

  • Tubulin polymerization buffer

  • Test compound

  • Positive control (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition)

  • Negative control (vehicle)

  • 96-well, half-area, clear-bottom plates

  • Spectrophotometer with temperature control

Protocol:

  • Prepare a reaction mixture containing tubulin polymerization buffer, GTP, and the test compound at various concentrations.

  • Pre-warm the plate and the spectrophotometer to 37°C.

  • Add the reaction mixture to the wells of the 96-well plate.

  • Initiate the polymerization by adding purified tubulin to each well.

  • Immediately start monitoring the change in absorbance (turbidity) at 340 nm every minute for 60 minutes at 37°C.

  • Plot the absorbance against time to generate polymerization curves. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the negative control.

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome cell_culture Cell Culture (e.g., A549, HeLa) viability Cell Viability Assay (MTT) cell_culture->viability apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis compound_prep Compound Preparation (this compound/CA-4 Stock & Dilutions) compound_prep->viability compound_prep->apoptosis mechanism Mechanism of Action Assay (Tubulin Polymerization) compound_prep->mechanism ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant tubulin_kinetics Polymerization Kinetics mechanism->tubulin_kinetics conclusion Efficacy & Mechanism Assessment ic50->conclusion apoptosis_quant->conclusion tubulin_kinetics->conclusion

Caption: General experimental workflow for in vitro evaluation of this compound/CA-4.

signaling_pathway cluster_drug Drug Action cluster_cellular Cellular Events cluster_downstream Downstream Effects drug This compound / CA-4 tubulin α/β-Tubulin Dimers drug->tubulin Binds to Colchicine Site microtubule Microtubule Dynamics tubulin->microtubule Inhibits Polymerization mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Disruption cell_cycle Cell Cycle Progression mitotic_spindle->cell_cycle Inhibition g2m_arrest G2/M Phase Arrest cell_cycle->g2m_arrest Leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces bcl2 Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) apoptosis->bcl2 caspases Caspase Activation (Caspase-3, -9) bcl2->caspases caspases->apoptosis Execution

Caption: Signaling pathway of tubulin inhibitors like this compound/CA-4.

References

Application Notes and Protocols: EJMC-1 as a TNF-α Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor necrosis factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine deeply implicated in the pathogenesis of a wide range of inflammatory diseases. Consequently, the inhibition of TNF-α has emerged as a pivotal therapeutic strategy. EJMC-1 is a small molecule inhibitor of TNF-α, demonstrating moderate potency in cellular assays. These application notes provide a detailed overview of the experimental setup for evaluating this compound and similar compounds as TNF-α inhibitors, with a focus on in vitro cell-based assays and the relevant signaling pathways.

Data Presentation

The inhibitory activity of this compound and its more potent analog, S10, against TNF-α has been quantified using a cell-based assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for comparative analysis.

CompoundDescriptionIC50 (µM)Cell LineAssay Principle
This compound Dihydrobenzo[cd]indole-6-sulfonamide derivative31HEK293TTNF-α induced NF-κB reporter gene (luciferase) assay
S10 An analog of this compound14HEK293TTNF-α induced NF-κB reporter gene (luciferase) assay

Experimental Protocols

The following protocols outline the key experiments for assessing the TNF-α inhibitory activity of compounds like this compound.

Protocol 1: In Vitro TNF-α Inhibition using a HEK293T NF-κB Reporter Gene Assay

This protocol describes a common method to quantify the inhibition of TNF-α signaling in a cellular context. The principle relies on a genetically engineered HEK293T cell line that expresses a luciferase reporter gene under the control of an NF-κB response element. Activation of the TNF-α receptor (TNFR) by TNF-α initiates an intracellular signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then drives the expression of the luciferase reporter, and the resulting luminescence is measured. A reduction in luminescence in the presence of an inhibitor indicates its efficacy in blocking the TNF-α pathway.

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant human TNF-α

  • This compound or other test compounds

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Culture: Maintain the HEK293T NF-κB reporter cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells into a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve a range of desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

  • Compound Treatment: Add the diluted this compound or other test compounds to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (no inhibitor).

  • TNF-α Stimulation: Prepare a solution of recombinant human TNF-α in culture medium. Add TNF-α to all wells (except for the unstimulated control wells) to a final concentration that induces a robust luciferase signal (e.g., 10 ng/mL). The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-8 hours.

  • Luminescence Measurement: After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a luminometer. The inhibitory activity of this compound is calculated as the percentage reduction in luciferase activity in the treated wells compared to the TNF-α stimulated control wells. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

Protocol 2: Lipopolysaccharide (LPS)-Induced TNF-α Production in RAW 264.7 Macrophages

This protocol is used to assess the ability of a compound to inhibit the production of endogenous TNF-α from immune cells. Macrophages, such as the RAW 264.7 cell line, are potent producers of TNF-α in response to inflammatory stimuli like LPS.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound or other test compounds

  • ELISA kit for murine TNF-α

  • 24-well tissue culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Plate the cells in a 24-well plate at a density of 2.5 x 10^5 cells per well in 500 µL of culture medium and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (prepared as described in Protocol 1) for 1 hour.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells, except for the unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the cell-free supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a murine TNF-α ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and a general experimental workflow for testing TNF-α inhibitors.

TNF_alpha_NFkB_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TNF-α TNF-α TNFR TNFR TNF-α->TNFR This compound This compound This compound->TNF-α TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK Complex IKK (α, β, γ) RIP1->IKK Complex IκBα IκBα IKK Complex->IκBα P IκBα-NF-κB IκBα NF-κB IKK Complex->IκBα-NF-κB Phosphorylation Phosphorylated IκBα P-IκBα NF-κB NF-κB (p50/p65) Active NF-κB Active NF-κB IκBα-NF-κB->Active NF-κB Release Ubiquitination Ub Phosphorylated IκBα->Ubiquitination Proteasomal Degradation Proteasome Ubiquitination->Proteasomal Degradation Nucleus Nucleus Active NF-κB->Nucleus Translocation Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Gene Transcription

Caption: TNF-α induced NF-κB signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Cell_Seeding Seed HEK293T NF-κB reporter cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Addition Add this compound at various concentrations Incubation_24h->Compound_Addition TNF_Stimulation Stimulate with TNF-α Compound_Addition->TNF_Stimulation Incubation_6h Incubate 6-8h TNF_Stimulation->Incubation_6h Lysis_Reagent Add Luciferase Assay Reagent Incubation_6h->Lysis_Reagent Luminescence_Reading Read Luminescence Lysis_Reagent->Luminescence_Reading Data_Analysis Calculate % Inhibition and IC50 Luminescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for TNF-α inhibition screening.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the novel MEK1/2 inhibitor, EJMC-1, in preclinical cancer research. The following sections detail recommended cell lines, experimental protocols, and expected outcomes for evaluating the efficacy and mechanism of action of this compound.

Recommended Cell Lines for this compound Experiments

The selection of appropriate cell lines is critical for the successful evaluation of this compound. As a MEK1/2 inhibitor, this compound is expected to be most effective in cancer cell lines harboring mutations that lead to the constitutive activation of the MAPK/ERK pathway, such as activating mutations in BRAF or KRAS. Below is a summary of recommended pancreatic cancer cell lines for this compound experiments. Pancreatic cancer was chosen due to the high prevalence of KRAS mutations, making it a relevant model for testing MEK inhibitors.

Cell LineCancer TypeKey MutationsRationale for Use
Panc-1 Pancreatic AdenocarcinomaKRAS (G12D), TP53Represents a KRAS-mutant pancreatic cancer model. It is known to be relatively resistant to single-agent MEK inhibition, making it a good model for combination studies.[1]
MiaPaCa-2 Pancreatic CarcinomaKRAS (G12C), TP53Another common KRAS-mutant pancreatic cancer cell line. It generally shows moderate sensitivity to MEK inhibitors.[2]
AsPC-1 Pancreatic AdenocarcinomaKRAS (G12D), TP53A KRAS-mutant cell line that has been shown to be less sensitive to gemcitabine (B846) and may represent a more resistant tumor type.[2]
BxPC-3 Pancreatic AdenocarcinomaWild-type KRAS, TP53A KRAS wild-type pancreatic cancer cell line. It can serve as a negative control to demonstrate the specificity of this compound for KRAS-mutant cancers.[2]

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound are provided below.

Cell Viability Assay (MTS Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in the recommended cell lines.

Materials:

  • Recommended cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0.01 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Phospho-ERK Inhibition

This protocol is used to confirm that this compound inhibits the MAPK/ERK pathway by assessing the phosphorylation status of ERK.

Materials:

  • Recommended cancer cell lines

  • 6-well plates

  • This compound (dissolved in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x IC50) or vehicle control for 2-4 hours.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of this compound on cell cycle progression.

Materials:

  • Recommended cancer cell lines

  • 6-well plates

  • This compound (dissolved in DMSO)

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound (at 1x and 5x IC50) or vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Visualizations

Signaling Pathway of this compound Action

EJMC1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Growth Factor Receptor (e.g., EGFR) RAS RAS (e.g., KRAS) EGFR->RAS Activation RAF RAF (e.g., BRAF) RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation EJMC1 This compound EJMC1->MEK Inhibition CellCycle Cell Cycle Progression, Proliferation, Survival TranscriptionFactors->CellCycle Regulation

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Experimental Workflow for this compound Evaluation

EJMC1_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellSelection Select Cell Lines (e.g., Panc-1, MiaPaCa-2) Seeding Seed Cells in Appropriate Plates CellSelection->Seeding EJMC1_Treatment Treat with this compound (Dose-Response and Time-Course) Seeding->EJMC1_Treatment Viability Cell Viability Assay (e.g., MTS) EJMC1_Treatment->Viability WesternBlot Western Blot (p-ERK, total ERK) EJMC1_Treatment->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) EJMC1_Treatment->CellCycle IC50 Determine IC50 Viability->IC50 PathwayInhibition Confirm Pathway Inhibition WesternBlot->PathwayInhibition CellCycleArrest Analyze Cell Cycle Arrest CellCycle->CellCycleArrest

References

EJMC-1 stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EJMC-1 is a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in a wide range of diseases, including autoimmune disorders and cancer. With an IC50 value of 42 μM, this compound serves as a valuable tool for in vitro and in vivo studies aimed at elucidating the role of TNF-α in various pathological processes.[1][2] Accurate preparation and storage of this compound stock solutions are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and use of this compound, along with a summary of its key properties and relevant signaling pathways.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Synonyms N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide[3]
CAS Number 397281-20-8[1][3][4]
Molecular Formula C₁₇H₁₁ClN₂O₄S[3][4]
Molecular Weight 374.8 g/mol [3][4]
Appearance Solid[3]
Purity >98%[3]
Solubility and Storage of this compound Stock Solutions
ParameterRecommendationNotesSource
Recommended Solvent Dimethyl Sulfoxide (DMSO)Use newly opened, anhydrous DMSO for best results.[1]
Solubility in DMSO 125 mg/mL (333.51 mM)Ultrasonic and warming to 60°C may be required to achieve this concentration.[1]
Long-Term Storage -80°C for up to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
Short-Term Storage -20°C for up to 1 monthAliquot for immediate or frequent use.[1]

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 374.8 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Pre-Weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes to prevent condensation of moisture.

  • Weighing the Compound: Carefully weigh out 37.48 mg of this compound powder and transfer it to a sterile vial.

  • Solvent Addition: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Securely cap the vial and vortex thoroughly for 2-5 minutes. If the compound does not fully dissolve, you can warm the solution in a water bath at 60°C or use a sonicator for brief intervals until the solution is clear. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: Once completely dissolved, aliquot the 100 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.

  • Labeling: Clearly label each aliquot with the compound name (this compound), concentration (100 mM), solvent (DMSO), and the date of preparation.

  • Storage: For long-term storage, place the aliquots in a -80°C freezer. For short-term use, store at -20°C.

General Protocol for Cell-Based TNF-α Inhibition Assays

This protocol provides a general workflow for evaluating the inhibitory effect of this compound on TNF-α-induced cellular responses.

1. Cell Culture and Seeding:

  • Culture a cell line known to be responsive to TNF-α (e.g., L929 for cytotoxicity assays, or macrophage-like cell lines like RAW 264.7 for inflammatory response assays) in the appropriate growth medium.

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere and grow overnight.

2. Compound Treatment:

  • Prepare a series of dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations. It is important to maintain a consistent final concentration of DMSO across all wells (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (cells treated with TNF-α alone).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Pre-incubate the cells with this compound for a period of 1-2 hours.

3. TNF-α Stimulation:

  • After the pre-incubation period, add recombinant TNF-α to the wells to induce a cellular response. The optimal concentration of TNF-α should be determined in preliminary experiments.

4. Incubation:

  • Incubate the plates for a time period appropriate for the specific cellular response being measured (e.g., 24-48 hours for cytotoxicity, or shorter time points for signaling pathway activation).

5. Measurement of TNF-α Inhibition:

The method for assessing inhibition will depend on the specific assay being performed:

  • Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®): Measure cell viability to determine the protective effect of this compound against TNF-α-induced cell death.

  • ELISA: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the culture supernatant to assess the effect of this compound on the inflammatory response.

  • RT-PCR or Western Blot: Analyze the expression of TNF-α-responsive genes or the phosphorylation status of key signaling proteins (e.g., NF-κB, JNK) to investigate the mechanism of inhibition at the molecular level.

Visualizations

Putative Signaling Pathway of this compound Inhibition

EJMC1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binding This compound This compound This compound->TNF-alpha Inhibition TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activation JNK_pathway JNK Pathway TRAF2->JNK_pathway Activation RIP1->IKK_complex Activation IkappaB IκB IKK_complex->IkappaB Phosphorylation & Degradation NFkappaB NF-κB IkappaB->NFkappaB Sequestration NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Translocation Gene_expression Inflammatory Gene Expression NFkappaB_nucleus->Gene_expression Transcription

Caption: Putative mechanism of this compound action on the TNF-α signaling pathway.

Experimental Workflow for this compound Stock Solution Preparation

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh 37.48 mg of this compound add_dmso Add 1 mL of DMSO weigh->add_dmso vortex Vortex/Sonicate until dissolved add_dmso->vortex aliquot Aliquot into single-use tubes vortex->aliquot store_neg80 Store at -80°C (Long-term) aliquot->store_neg80 store_neg20 Store at -20°C (Short-term) aliquot->store_neg20

Caption: Workflow for preparing a 100 mM this compound stock solution.

References

EJMC-1: Application Notes and Protocols for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EJMC-1 is a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a critical pro-inflammatory cytokine involved in a wide range of immunological processes and diseases. With a moderate potency, exhibiting an IC50 value of 42 μM, this compound serves as a valuable research tool for investigating the roles of TNF-α in various cellular and in vivo models of inflammation and autoimmune disorders. These application notes provide detailed protocols and data for the use of this compound in immunological research, focusing on its mechanism of action as a TNF-α inhibitor.

Data Presentation

The following table summarizes the quantitative data for this compound and its optimized successor compounds, providing a clear comparison of their inhibitory activities.

CompoundDescriptionIC50 (μM)Assay TypeReference
This compound Initial lead compound identified through virtual screening.42TNF-α induced cell toxicity assay[1]
Compound 1 A structurally related analog of this compound.31TNF-α induced cell toxicity assay[2]
Compound 2 Another analog from the initial screening.28TNF-α induced cell toxicity assay[2]
Compound 11 An optimized analog of compound 1.14TNF-α induced cell toxicity assay[2]

Signaling Pathways

TNF-α signaling is primarily mediated through two receptors, TNFR1 and TNFR2, leading to the activation of several downstream pathways, most notably the NF-κB and MAPK pathways, which drive the expression of inflammatory genes. This compound, by inhibiting TNF-α, effectively blocks the initiation of these signaling cascades.

TNF_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNFa TNF-α TNFR TNFR1/TNFR2 TNFa->TNFR Binding EJMC1 This compound EJMC1->TNFa Inhibition TRADD TRADD/TRAF2 TNFR->TRADD IKK IKK Complex TRADD->IKK MAPK_pathway MAPK Pathway (JNK, p38, ERK) TRADD->MAPK_pathway IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Nuclear Translocation MAPK_pathway->Gene_Expression Activation

Figure 1. This compound inhibits the TNF-α signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments involving the evaluation of TNF-α inhibitors are provided below. These protocols are based on the methodologies described in the discovery and optimization of this compound and related compounds.

TNF-α Induced Cell Viability/Toxicity Assay

This assay is fundamental for assessing the ability of a compound to protect cells from TNF-α-induced apoptosis.

Principle:

Certain cell lines, such as mouse L929 fibrosarcoma cells, undergo apoptosis in the presence of TNF-α and a sensitizing agent like actinomycin (B1170597) D. A potential TNF-α inhibitor will rescue the cells from this cytotoxic effect, which can be quantified using a cell viability reagent like MTT or CellTiter-Glo®.

Materials:

  • L929 cells (or other suitable TNF-α sensitive cell line)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)

  • Recombinant human or mouse TNF-α

  • Actinomycin D

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well cell culture plates

  • DMSO (for dissolving compounds)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed L929 cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

  • Treatment:

    • Remove the old medium from the wells.

    • Add 50 µL of medium containing the test compound at various concentrations to the respective wells.

    • Add 50 µL of medium containing a fixed concentration of TNF-α (e.g., 10 ng/mL) and actinomycin D (e.g., 1 µg/mL).

    • Include control wells: cells with medium only, cells with TNF-α/actinomycin D only (positive control for toxicity), and cells with compound only (to check for compound toxicity).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell_Viability_Assay_Workflow Start Start Seed_Cells Seed L929 cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Compounds Prepare serial dilutions of this compound Incubate_Overnight->Prepare_Compounds Treat_Cells Add compound, TNF-α, and Actinomycin D Prepare_Compounds->Treat_Cells Incubate_24h Incubate for 24h Treat_Cells->Incubate_24h Add_MTT Add MTT reagent Incubate_24h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Lyse_and_Read Lyse cells and read absorbance Incubate_4h->Lyse_and_Read Analyze_Data Calculate IC50 Lyse_and_Read->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for the TNF-α induced cell viability assay.
NF-κB Reporter Gene Assay

This assay measures the inhibition of TNF-α-induced NF-κB activation.

Principle:

A reporter cell line is engineered to express a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an NF-κB response element. Activation of the NF-κB pathway by TNF-α leads to the expression of the reporter gene, which can be quantified. An inhibitor of TNF-α will reduce the reporter signal.

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

  • Complete growth medium

  • Recombinant human TNF-α

  • This compound (or other test compounds)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HEK293-NF-κB reporter cells in a 96-well white plate at a density of 5 x 104 cells per well in 100 µL of medium. Incubate overnight.

  • Compound Treatment: Add various concentrations of this compound to the wells and incubate for 1 hour at 37°C.

  • TNF-α Stimulation: Add a sub-maximal concentration of TNF-α (e.g., 1 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the TNF-α stimulated control. Plot the normalized signal against the compound concentration to determine the IC50 value.

Conclusion

This compound is a valuable tool for studying TNF-α-mediated inflammatory processes. The provided protocols offer a starting point for researchers to investigate the effects of this compound in various immunological contexts. The further optimization of this compound into more potent analogs highlights the potential of its chemical scaffold for the development of novel anti-inflammatory therapeutics.

References

Application Notes and Protocols for Studying TNF-α Signaling Using EJMC-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing EJMC-1, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), in preclinical research settings. Detailed protocols for key experiments are provided to facilitate the investigation of TNF-α signaling pathways and the characterization of this compound's inhibitory effects.

Introduction to this compound

This compound is a dihydrobenzo[cd]indole-6-sulfonamide derivative that functions as a direct inhibitor of TNF-α.[1][2][3] It acts by binding to TNF-α and disrupting its interaction with its receptor, TNFR1.[1][2][3] This inhibitory action makes this compound a valuable tool for studying the multifaceted roles of TNF-α in various physiological and pathological processes, including inflammation and autoimmune diseases.[1][2][3]

Mechanism of Action

This compound is a competitive inhibitor of the TNF-α/TNFR1 interaction. By directly binding to the TNF-α cytokine, this compound allosterically prevents it from binding to and activating the TNFR1 receptor. This blockade of the initial step in the TNF-α signaling cascade leads to the downstream inhibition of pro-inflammatory signaling pathways, most notably the NF-κB and MAPK pathways.

Mechanism of Action of this compound TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Binds to TNF-α->TNFR1 Inhibits Signaling Cascade Signaling Cascade TNFR1->Signaling Cascade Activates This compound This compound This compound->TNF-α Binds to Inflammation Inflammation Signaling Cascade->Inflammation Leads to

Mechanism of Action of this compound

Quantitative Data

The inhibitory potency of this compound and its analogs has been determined through in vitro assays.[1][2][3] The following table summarizes the key quantitative data for this compound and its more potent derivatives, S10 and 4e.

CompoundAssay TypeCell LineIC50 Value
This compound NF-κB Luciferase ReporterHEK293T42 µM[1][2][3][4]
S10 NF-κB Luciferase ReporterHEK293T14 µM[1][2][3]
4e NF-κB Luciferase ReporterHEK293T3 µM[1][2][3]

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of this compound on TNF-α signaling are provided below.

Surface Plasmon Resonance (SPR) Competitive Binding Assay

This assay directly measures the binding of this compound to TNF-α and its ability to compete with the TNF-α receptor, TNFR1.

SPR Competitive Binding Assay Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Immobilize TNFR1 Immobilize TNFR1 Inject TNF-α Inject TNF-α Immobilize TNFR1->Inject TNF-α Prepare Analytes Prepare Analytes Inject TNF-α + this compound Inject TNF-α + this compound Prepare Analytes->Inject TNF-α + this compound Measure Response Measure Response Inject TNF-α->Measure Response Inject TNF-α + this compound->Measure Response Compare Binding Compare Binding Measure Response->Compare Binding Determine Competition Determine Competition Compare Binding->Determine Competition

SPR Competitive Binding Assay Workflow

Materials:

  • Biacore instrument (or equivalent)

  • CM5 sensor chip

  • Amine coupling kit

  • Recombinant human TNF-α

  • Recombinant human TNFR1-Fc

  • This compound

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization of TNFR1:

    • Activate the CM5 sensor chip surface using the amine coupling kit.

    • Immobilize TNFR1-Fc onto the chip surface to a target level of approximately 2000-3000 response units (RU).

    • Deactivate any remaining active esters.

  • Binding Analysis:

    • Prepare a series of concentrations of TNF-α in running buffer.

    • Inject the TNF-α solutions over the immobilized TNFR1 surface and a reference flow cell.

    • Regenerate the sensor surface between injections.

  • Competitive Binding:

    • Prepare a constant concentration of TNF-α mixed with increasing concentrations of this compound.

    • Inject these mixtures over the TNFR1 surface.

    • Measure the binding response. A decrease in the binding signal of TNF-α in the presence of this compound indicates competitive binding.

NF-κB Luciferase Reporter Gene Assay

This cell-based assay measures the ability of this compound to inhibit TNF-α-induced activation of the NF-κB signaling pathway.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • Recombinant human TNF-α

  • This compound

  • Luciferase assay system

Protocol:

  • Cell Culture and Transfection:

    • Plate HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.

    • Incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the transfected cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include a vehicle control (DMSO) and an unstimulated control.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α-induced NF-κB activation for each concentration of this compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of MAPK Pathway Activation

This protocol details the assessment of this compound's effect on the phosphorylation of key proteins in the MAPK signaling cascade (p38, JNK, and ERK) following TNF-α stimulation.

Western Blot Workflow for MAPK Pathway Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection Detection Immunoblotting->Detection Analysis Analysis Detection->Analysis

Western Blot Workflow for MAPK Pathway

Materials:

  • RAW 264.7 or similar macrophage cell line

  • RPMI-1640 with 10% FBS

  • Recombinant human TNF-α

  • This compound

  • Cell lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibodies (phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment:

    • Plate cells and allow them to adhere.

    • Pre-treat cells with this compound for 1 hour.

    • Stimulate with TNF-α (e.g., 20 ng/mL) for 15-30 minutes.

  • Protein Extraction and Quantification:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed inhibitory effects of this compound are not due to cytotoxicity.

Materials:

  • Cell line of interest (e.g., HEK293T, RAW 264.7)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Protocol:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24-48 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualization of the TNF-α Signaling Pathway

The following diagram illustrates the major signaling cascades initiated by TNF-α binding to TNFR1, highlighting the points of potential investigation when using this compound.

Simplified TNF-α Signaling Pathway TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 TAK1 TAK1 TRAF2->TAK1 RIPK1->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPK Cascades MAPK Cascades TAK1->MAPK Cascades IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Gene Transcription Gene Transcription NF-κB->Gene Transcription p38 p38 MAPK Cascades->p38 JNK JNK MAPK Cascades->JNK ERK ERK MAPK Cascades->ERK p38->Gene Transcription Apoptosis Apoptosis JNK->Apoptosis ERK->Gene Transcription Inflammation & Survival Inflammation & Survival Gene Transcription->Inflammation & Survival

Simplified TNF-α Signaling Pathway

References

Application Notes and Protocols for EJMC-1 Administration in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Based on a comprehensive review of publicly available scientific literature, there are currently no published studies detailing the administration of the TNF-α inhibitor, EJMC-1, in animal models of inflammation. The primary research associated with this compound focuses on its initial in vitro discovery, synthesis, and characterization. The following application notes and protocols are therefore provided for informational purposes and are based on the available in vitro data for this compound and generalized procedures for testing novel anti-inflammatory compounds in vivo. These protocols should be adapted and optimized based on further research and the specific characteristics of the compound.

Introduction to this compound

This compound is a small molecule identified as a moderately potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in a wide range of inflammatory diseases.[1][2][3][4] The inhibition of TNF-α is a clinically validated strategy for the treatment of autoimmune and inflammatory conditions. This compound's mechanism of action involves the direct inhibition of TNF-α, thereby potentially blocking its downstream inflammatory signaling pathways.[1]

Chemical Properties:
  • Molecular Formula: C₁₇H₁₁ClN₂O₄S

  • CAS Number: 397281-20-8

In Vitro Data for this compound

All currently available efficacy data for this compound is derived from in vitro assays. This data establishes its potential as a TNF-α inhibitor.

Table 1: Summary of In Vitro Quantitative Data for this compound

Assay Target Interaction Metric Result Reference
Cell-Based TNF-α Inhibition Assay Inhibition of TNF-α activity IC₅₀ 42 μM [1][2][3]

| Surface Plasmon Resonance (SPR) | Competitive binding against TNFR1 | Binding | this compound demonstrated competitive binding with TNF-α against its receptor, TNFR1.[1] |[1] |

Hypothetical Protocols for In Vivo Administration

The following are detailed, generalized protocols for evaluating the anti-inflammatory effects of a novel compound like this compound in standard animal models of inflammation.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and validated method for assessing acute inflammation.

Objective: To evaluate the efficacy of this compound in reducing acute inflammation.

Materials:

  • This compound (purity >98%)

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in saline)

  • Lambda-Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin (10 mg/kg)

  • Male Wistar rats (180-220 g)

  • Digital Plethysmometer

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least 7 days prior to the experiment.

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Group 1: Vehicle Control (oral gavage)

    • Group 2: Positive Control (Indomethacin, 10 mg/kg, oral gavage)

    • Group 3: this compound (Low Dose, e.g., 10 mg/kg, oral gavage)

    • Group 4: this compound (High Dose, e.g., 30 mg/kg, oral gavage)

  • Dosing: Administer the respective treatments (Vehicle, Indomethacin, or this compound) to each group.

  • Inflammation Induction: 60 minutes after treatment administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a digital plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point compared to its baseline (0 hour) measurement.

    • Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group using the formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the effect of a compound on the systemic inflammatory response, particularly cytokine production.

Objective: To assess the ability of this compound to inhibit the production of systemic pro-inflammatory cytokines.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or DMSO/saline mixture)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Male BALB/c mice (20-25 g)

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Animal Acclimatization: As described in Protocol 3.1.

  • Grouping: Randomly assign mice to the following groups (n=6-8 per group):

    • Group 1: Vehicle Control + Saline

    • Group 2: Vehicle Control + LPS

    • Group 3: this compound (e.g., 20 mg/kg, intraperitoneal injection) + LPS

  • Dosing: Administer this compound or vehicle to the respective groups.

  • LPS Challenge: 30 minutes after treatment, administer LPS (e.g., 1 mg/kg) via intraperitoneal injection to the designated groups. The non-LPS control group receives sterile saline.

  • Sample Collection: 90 minutes after the LPS challenge, collect blood via cardiac puncture under anesthesia.

  • Cytokine Analysis:

    • Allow blood to clot and centrifuge to separate the serum.

    • Store serum at -80°C until analysis.

    • Quantify the concentrations of TNF-α and IL-6 in the serum using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the serum cytokine levels in the this compound treated group to the vehicle + LPS group to determine the percentage reduction in cytokine production.

Visualization of Pathways and Workflows

TNF-α Signaling Pathway

The primary target of this compound is TNF-α. The following diagram illustrates the canonical NF-κB signaling pathway initiated by TNF-α, which is a major driver of inflammation.

TNF_alpha_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-α Trimer TNFR1 TNFR1 TNF-alpha->TNFR1 Binding EJMC1 This compound EJMC1->TNF-alpha Inhibition TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 IKK IKK Complex TRAF2->IKK Activation RIPK1->IKK IkB-alpha IκBα IKK->IkB-alpha Phosphorylation & Degradation NF-kB NF-κB IkB-alpha->NF-kB Release NF-kB_nuc NF-κB NF-kB->NF-kB_nuc Translocation DNA DNA NF-kB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: this compound inhibits TNF-α, preventing receptor binding and subsequent NF-κB activation.

Experimental Workflow

The logical flow for the preclinical evaluation of a novel anti-inflammatory compound is depicted below.

experimental_workflow A Compound Synthesis & Characterization (this compound) B In Vitro Screening (TNF-α Inhibition Assay) A->B C Selection of Animal Model (e.g., Carrageenan Paw Edema) B->C D Dose-Response Study (Determine optimal dose range) C->D F Efficacy Study in Systemic Inflammation Model (e.g., LPS Challenge) C->F E Efficacy Study in Acute Inflammation Model D->E G Analysis of Inflammatory Markers (Paw Volume, Cytokines) E->G F->G H Data Interpretation & Conclusion G->H

Caption: A generalized workflow for the preclinical evaluation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing EJMC-1 Concentration for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EJMC-1, a moderately potent TNF-α inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α) with a reported IC50 of 42 μM.[1][2] Its primary mechanism of action is the inhibition of the interaction between TNF-α and its receptors, thereby blocking downstream signaling pathways.

Q2: What is the recommended starting concentration for this compound in a cell-based assay?

A2: A good starting point for a dose-response experiment is to use a concentration range that brackets the reported IC50 value of 42 μM. We recommend a concentration range of 1 µM to 100 µM.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound should be dissolved in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[1] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.[1]

Q4: In which experimental models can this compound be used?

A4: this compound is suitable for various in vitro and cell-based assays designed to investigate the inhibition of TNF-α signaling. This includes, but is not limited to, cell lines responsive to TNF-α stimulation, such as those used in NF-κB reporter gene assays.[3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low inhibition observed Incorrect concentration: The concentration of this compound may be too low to elicit an inhibitory effect.Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 200 µM) to determine the optimal inhibitory concentration for your specific assay.
Compound degradation: Improper storage or handling may have led to the degradation of this compound.Ensure proper storage of the stock solution at -20°C or -80°C and avoid multiple freeze-thaw cycles by preparing single-use aliquots.[1] Prepare fresh dilutions from the stock for each experiment.
Cell health: The cells used in the assay may not be healthy or responsive to TNF-α stimulation.Regularly check cell viability and morphology. Ensure that the cells are not passaged too many times and are in the logarithmic growth phase during the experiment.
High variability between replicates Inconsistent pipetting: Inaccurate or inconsistent pipetting can lead to significant variations in results.Use calibrated pipettes and ensure proper pipetting technique for all reagents and cell suspensions.
Uneven cell seeding: A non-uniform cell density across wells can cause variability.Ensure the cell suspension is homogeneous before and during plating. Gently swirl the plate after seeding to ensure even distribution.
Unexpected cytotoxicity High DMSO concentration: The final concentration of the vehicle (DMSO) in the culture medium may be toxic to the cells.Ensure the final DMSO concentration is below the toxic level for your cell line, typically less than 0.5%. Run a vehicle-only control to assess solvent toxicity.
Off-target effects: At high concentrations, this compound may exhibit off-target effects leading to cytotoxicity.Lower the concentration of this compound and perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your inhibition assay to monitor for cytotoxicity.

Quantitative Data Summary

The following table summarizes the reported inhibitory potency of this compound and a more potent analog, 4e.

Compound IC50 (μM) Assay Type
This compound42TNF-α Inhibition[1][2]
4e3Cell-based TNF-α Inhibition[3][4]

Experimental Protocols

Representative Protocol: TNF-α-induced NF-κB Reporter Gene Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on TNF-α-induced NF-κB activation.

  • Cell Culture:

    • Culture a suitable reporter cell line (e.g., HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

    • Include a vehicle-only control (DMSO) and a positive control (a known TNF-α inhibitor).

    • Incubate the plate for 1 hour at 37°C.

  • TNF-α Stimulation:

    • Prepare a solution of recombinant human TNF-α in culture medium at a concentration known to induce a robust NF-κB response (e.g., 10 ng/mL).

    • Add the TNF-α solution to all wells except for the unstimulated control wells.

    • Incubate the plate for 6-8 hours at 37°C.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to cool to room temperature.

    • Add a luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (unstimulated cells) from all readings.

    • Normalize the data to the vehicle-treated, TNF-α-stimulated control wells (representing 0% inhibition).

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

TNF_alpha_Signaling_Pathway cluster_nucleus TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIP1->IKK_complex Activates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates NF_kappa_B_dimer NF-κB (p50/p65) I_kappa_B->NF_kappa_B_dimer Releases Nucleus Nucleus NF_kappa_B_dimer->Nucleus Gene_Expression Inflammatory Gene Expression NF_kappa_B_dimer->Gene_Expression Induces EJMC_1 This compound EJMC_1->TNF_alpha Inhibits

Caption: TNF-α signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding overnight_incubation Incubate overnight cell_seeding->overnight_incubation compound_treatment Treat with this compound (Dose-response) overnight_incubation->compound_treatment incubation_1hr Incubate for 1 hour compound_treatment->incubation_1hr tnfa_stimulation Stimulate with TNF-α incubation_1hr->tnfa_stimulation incubation_6hr Incubate for 6-8 hours tnfa_stimulation->incubation_6hr luciferase_assay Perform Luciferase Assay incubation_6hr->luciferase_assay data_analysis Analyze Data (Calculate IC50) luciferase_assay->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 of this compound.

References

EJMC-1 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EJMC-1, a series of 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide (B32628) derivatives. These compounds, like many heterocyclic molecules, may present solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound refers to a series of synthetic 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide derivatives.[1] These compounds have shown potential as anticonvulsant and anti-inflammatory agents.[2] Like many organic small molecules, their complex and predominantly hydrophobic structure can lead to poor solubility in water. Aqueous solubility is crucial for many biological assays and for in vivo applications to ensure accurate dosing and bioavailability.

Q2: What solvents are recommended for dissolving this compound compounds?

A2: Based on their synthesis and purification methods, this compound derivatives are expected to be soluble in organic solvents. Dimethylformamide (DMF) and ethanol (B145695) have been used in the synthesis and recrystallization of similar compounds, suggesting their utility as primary solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is a common choice for creating stock solutions of poorly water-soluble compounds.[3] However, it is critical to keep the final concentration of organic solvents in aqueous buffers as low as possible to avoid solvent-induced artifacts in your experiments.

Q3: What are the initial signs of solubility problems with this compound in my experiments?

A3: You may be encountering solubility issues if you observe any of the following:

  • Precipitation: The compound falls out of solution, appearing as a solid, cloudiness, or film.

  • Inconsistent Results: High variability in your experimental data between replicates.

  • Low Potency: The compound appears less active than expected, which could be due to a lower-than-intended concentration in the aqueous phase.

  • Difficulty in Preparing Stock Solutions: The compound does not fully dissolve in the initial solvent or precipitates when diluted into aqueous media.

Troubleshooting Guide for this compound Solubility Issues

Issue 1: this compound precipitates out of solution when preparing an aqueous working solution from a DMSO stock.

This is a common issue when diluting a concentrated stock in an organic solvent into an aqueous buffer.

Troubleshooting Steps:

  • Reduce the Final Concentration: The simplest solution is often to work with a lower final concentration of the this compound compound.

  • Optimize the Dilution Method:

    • Rapid Dilution: Add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.

    • Stepwise Dilution: Perform serial dilutions in a mixture of the organic solvent and aqueous buffer, gradually increasing the proportion of the aqueous component.

  • Use a Co-solvent: Incorporating a water-miscible co-solvent in your final aqueous solution can improve the solubility of your compound.

Table 1: Recommended Co-solvents for Improving Aqueous Solubility

Co-solventRecommended Starting Concentration in Final SolutionNotes
Ethanol1-5% (v/v)Generally well-tolerated by cells, but can have biological effects at higher concentrations.
Polyethylene Glycol 300/400 (PEG 300/400)5-10% (v/v)Often used in pharmaceutical formulations to enhance solubility.
Propylene Glycol1-5% (v/v)Another common excipient in drug formulations.

Note: Always perform a vehicle control experiment to ensure the co-solvent does not affect your experimental results.

Issue 2: The this compound compound is difficult to dissolve even in DMSO.

While many organic compounds are soluble in DMSO, some may require specific conditions.

Troubleshooting Steps:

  • Gentle Warming: Warm the solution to 37°C in a water bath to aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Sonication: Use a bath sonicator for short bursts to break up any aggregates and enhance dissolution.

  • Alternative Organic Solvents: If DMSO is problematic, consider other organic solvents such as Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA). Ensure these solvents are compatible with your experimental system.

Table 2: Solubility of a Representative Thiazolidinone Derivative in Various Solvents

SolventSolubility (Hypothetical)Temperature (°C)
Water< 0.1 mg/mL25
Phosphate-Buffered Saline (PBS) pH 7.4< 0.1 mg/mL25
Ethanol~10 mg/mL25
Dimethyl Sulfoxide (DMSO)> 50 mg/mL25
Dimethylformamide (DMF)> 50 mg/mL25

This table presents hypothetical data for a typical poorly soluble this compound derivative to illustrate the expected solubility trends.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Weigh the Compound: Accurately weigh out the desired amount of the this compound derivative using a calibrated analytical balance. For example, for a compound with a molecular weight of 400 g/mol , weigh 4 mg to prepare 1 mL of a 10 mM stock solution.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, you may use gentle warming (up to 37°C) or brief sonication.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Preparing a Working Solution in Aqueous Buffer
  • Pre-warm the Buffer: Warm your aqueous experimental buffer to the desired experimental temperature (e.g., 37°C).

  • Calculate Volumes: Determine the volume of the DMSO stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration is low (typically ≤ 0.5%).

  • Dilution: While vigorously vortexing the pre-warmed buffer, add the calculated volume of the DMSO stock solution dropwise.

  • Inspect for Precipitation: After addition, visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, you may need to try a lower concentration or use a solubilizing agent.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock dilute Dilute Stock into Buffer stock->dilute warm_buffer Warm Aqueous Buffer warm_buffer->dilute inspect Inspect for Precipitation dilute->inspect ready Clear Working Solution inspect->ready Clear troubleshoot Troubleshoot Solubility inspect->troubleshoot Precipitate

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor SHP2 SHP-2 receptor->SHP2 RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->transcription gene_expression Gene Expression (Inflammation, Proliferation) transcription->gene_expression EJMC1 This compound EJMC1->SHP2 Inhibition

Caption: Potential signaling pathway modulated by this compound.

References

dealing with EJMC-1 off-target effects in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EJMC-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in your experiments and troubleshooting potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known on-target activity?

This compound is a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α) with a reported IC50 of 42 μM.[1] It is used in research to study the biological roles of TNF-α in inflammation, immunity, and apoptosis.

Q2: What are off-target effects and why should I be concerned when using this compound?

Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended target, TNF-α. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or other unforeseen biological consequences. It is crucial to identify and control for these effects to ensure that the observed phenotype is a direct result of TNF-α inhibition.

Q3: What are the common signs of potential off-target effects in my experiments with this compound?

Common indicators of off-target effects include:

  • Inconsistent results between different cell lines or experimental systems.

  • Cellular toxicity at concentrations close to the IC50 for TNF-α inhibition.

  • A disconnect between the expected phenotype based on TNF-α inhibition and the observed experimental outcome.

  • Difficulty rescuing the phenotype with a different, structurally unrelated TNF-α inhibitor.

Q4: How can I minimize the risk of off-target effects in my experimental design?

To minimize off-target effects, consider the following strategies:

  • Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect.

  • Include proper controls: Use a structurally related but inactive compound as a negative control to ensure the observed effects are not due to the chemical scaffold.

  • Orthogonal validation: Confirm your findings using alternative methods to inhibit TNF-α, such as another small molecule inhibitor with a different chemical structure, or a biological inhibitor like a neutralizing antibody.

  • Target engagement assays: Directly measure the binding of this compound to TNF-α in your experimental system to correlate target binding with the observed phenotype.

Troubleshooting Guide: Dealing with Unexpected Results

If you suspect off-target effects are influencing your results with this compound, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow A Unexpected Experimental Result Observed B Step 1: Verify On-Target TNF-α Inhibition A->B Start Troubleshooting C Step 2: Perform Dose-Response Curve Analysis B->C D Step 3: Test for Off-Target Kinase Activity C->D E Step 4: Conduct Cellular Target Engagement Assay D->E F Step 5: Compare with Alternative TNF-α Inhibitor E->F G Conclusion: Differentiate On-Target vs. Off-Target Effects F->G

Caption: A step-by-step workflow for troubleshooting suspected off-target effects of this compound.

Quantitative Data Summary

While a comprehensive public off-target profile for this compound is not available, the following table presents a hypothetical, yet plausible, selectivity profile for a small molecule TNF-α inhibitor. This data is for illustrative purposes to guide experimental design and interpretation.

TargetIC50 (µM)Assay TypeNotes
TNF-α 42 Biochemical On-target activity
Kinase A5Kinase PanelPotential off-target
Kinase B15Kinase PanelPotential off-target
Kinase C> 100Kinase PanelLow probability off-target
Receptor X25Binding AssayPotential off-target

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To identify potential off-target kinase interactions of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a multi-well plate, add the recombinant kinases from a commercially available kinase panel, their specific substrates, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at the optimal temperature and time for the kinase reactions.

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate, often using a luminescence or fluorescence-based readout.

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.

G cluster_0 Kinase Selectivity Profiling Workflow A Prepare this compound Dilution Series C Add this compound or Vehicle Control A->C B Add Recombinant Kinases, Substrates, and ATP to Plate B->C D Incubate at Optimal Temperature C->D E Add Detection Reagent D->E F Read Signal and Calculate IC50 Values E->F

Caption: Experimental workflow for kinase selectivity profiling of this compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with TNF-α in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble TNF-α remaining using Western blot or an ELISA.

  • Data Analysis: Plot the amount of soluble TNF-α as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

G cluster_0 CETSA Workflow A Treat Cells with This compound or Vehicle B Heat Samples across a Temperature Gradient A->B C Lyse Cells and Centrifuge B->C D Collect Supernatant C->D E Quantify Soluble TNF-α D->E F Plot Melting Curves and Analyze Shift E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathway

TNF-α Signaling Pathway

The following diagram illustrates the canonical TNF-α signaling pathway leading to the activation of NF-κB.

G cluster_0 TNF-α Signaling TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIP1->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Promotes

References

Technical Support Center: Improving the Stability of EJMC-1 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with the novel small molecule, EJMC-1, in solution. This guide provides troubleshooting advice and detailed experimental protocols to help ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution, prepared from a DMSO stock, becomes cloudy or forms a precipitate after dilution into an aqueous buffer. What is causing this and how can I fix it?

A1: This is likely due to the poor aqueous solubility of this compound, a common issue for hydrophobic small molecules. When the DMSO stock is diluted into an aqueous buffer, the compound may crash out of solution.[1] Here are several strategies to address this:

  • Optimize Dilution Method: Instead of adding the stock directly, try adding it dropwise to the pre-warmed aqueous buffer while gently vortexing. This prevents localized high concentrations that can trigger precipitation.[2]

  • Decrease Final Concentration: The intended concentration of this compound may exceed its solubility limit in the final buffer. Try performing a serial dilution to find the highest concentration that remains in solution.[1]

  • Adjust Final DMSO Concentration: While minimizing DMSO is often a goal, a slightly higher final concentration (e.g., up to 1%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[2]

  • Modify Buffer Composition: The solubility of compounds can be highly dependent on pH.[1] Experiment with different pH values if this compound has ionizable groups. Adding co-solvents (e.g., ethanol, PEG 400) or non-ionic surfactants (e.g., Tween-20) at low concentrations can also improve solubility.

Q2: I suspect that this compound is chemically degrading in my aqueous solution over the course of my experiment. What are the common causes of degradation?

A2: Chemical degradation in aqueous solutions can occur through several mechanisms:[3]

  • Hydrolysis: this compound may contain functional groups (e.g., esters, amides) that are susceptible to cleavage by water. This process can be catalyzed by acidic or basic conditions.[3]

  • Oxidation: If this compound has electron-rich functional groups, it may be prone to oxidation by dissolved oxygen in the buffer. Exposure to light can sometimes accelerate this process.[3]

  • Adsorption: The compound might be adsorbing to the surfaces of your labware (e.g., plastic tubes, pipette tips), reducing its effective concentration in solution.[3]

To investigate and mitigate degradation, consider performing a time-course experiment where the concentration of this compound is measured at different time points under your experimental conditions.

Q3: How should I prepare and store my stock solutions of this compound to ensure maximum stability?

A3: Proper preparation and storage are critical for maintaining the integrity of your compound.

  • Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is highly soluble, such as DMSO or ethanol.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and water absorption.[4] DMSO is hygroscopic and can absorb moisture from the air, which could impact compound stability.[1]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing smaller, single-use aliquots of your stock solution.[1]

  • Protection from Light: If this compound is found to be light-sensitive, store your solutions in amber vials or wrap them in aluminum foil.

Q4: My experimental results with this compound are inconsistent. Could this be related to solution stability?

A4: Yes, inconsistent results are a common consequence of compound stability issues.[3] To improve reproducibility:

  • Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions of this compound from a stock solution for each experiment.

  • Standardize Protocols: Ensure that all solution preparation steps are standardized and well-documented, including the source and purity of solvents and buffers.

  • Perform Stability Checks: If you are running multi-day experiments, it is crucial to confirm the stability of this compound in your specific experimental media over the entire duration.

Troubleshooting Guides & Data Presentation

If you are experiencing stability issues, a systematic approach is key. The following table outlines a troubleshooting strategy.

Table 1: Troubleshooting Guide for this compound Stability Issues

Observed Issue Potential Cause Suggested Solution(s)
Immediate precipitation upon dilutionPoor aqueous solubility / Solvent shiftDecrease final concentration; Optimize dilution method (e.g., dropwise addition); Increase final DMSO concentration (with proper controls).[2]
Solution becomes cloudy over timeLow kinetic solubility; Temperature fluctuationsInclude a solubilizing agent (e.g., BSA, surfactant); Ensure media is pre-warmed before adding the compound.[2]
Loss of activity in a multi-day assayChemical degradation (hydrolysis, oxidation)Perform a pH stability study; Add antioxidants (e.g., ascorbic acid); Protect from light.[3]
Inconsistent results between experimentsVariable solution preparation or storagePrepare fresh solutions for each experiment; Aliquot stock solutions to minimize freeze-thaw cycles.[1][3]

To systematically evaluate and optimize the solubility of this compound, a kinetic solubility assay can be performed. The results can be summarized as follows:

Table 2: Hypothetical Kinetic Solubility of this compound in Different Buffers

Buffer System pH Co-solvent Added (v/v) Kinetic Solubility (µM)
Phosphate-Buffered Saline (PBS)7.4None2.5
Phosphate-Buffered Saline (PBS)7.45% Ethanol15.0
Acetate Buffer5.0None12.8
Glycine-HCl Buffer3.0None35.2

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of this compound in various aqueous buffers.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO.

  • Addition to Aqueous Buffer: Add an aliquot of each dilution to your chosen aqueous buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Precipitation Detection: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is the approximate kinetic solubility.[5]

Protocol 2: pH Stability Assay

This protocol is designed to assess the chemical stability of this compound over time at different pH values.[4]

  • Prepare Buffers: Prepare a set of buffers covering a range of pH values (e.g., pH 3.0, 5.0, 7.4, 9.0).

  • Incubate Samples: Dilute this compound into each buffer at a concentration well below its solubility limit. Incubate these solutions at a controlled temperature (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Quench Reaction: Immediately quench any degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol. Store samples at -80°C until analysis.

  • Analysis: Analyze the concentration of the remaining this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). The percentage of compound remaining at each time point is used to determine the degradation rate.

Protocol 3: Forced Degradation Study

Forced degradation studies are used to identify potential degradation products and pathways under stress conditions.[6][7]

  • Prepare Solutions: Prepare solutions of this compound in various stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C

    • Base Hydrolysis: 0.1 N NaOH at 60°C

    • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature

    • Thermal Degradation: Dry heat at 80°C

    • Photostability: Expose to UV and visible light as per ICH Q1B guidelines

  • Incubation: Incubate the solutions for a defined period (e.g., 24-48 hours), aiming for 5-20% degradation of the parent compound.[6]

  • Analysis: Analyze the stressed samples by a stability-indicating method (e.g., HPLC-UV/MS) to separate and identify the degradation products.

Visualizations

The following diagrams illustrate key workflows for troubleshooting and characterizing the stability of this compound.

G start Start: this compound Precipitation Observed check_sol Is concentration below kinetic solubility? start->check_sol lower_conc Lower final concentration check_sol->lower_conc No optimize_dil Optimize Dilution Method (e.g., slow addition, vortexing) check_sol->optimize_dil Yes lower_conc->optimize_dil check_ph Is this compound ionizable? optimize_dil->check_ph adjust_ph Adjust buffer pH to maximize solubility check_ph->adjust_ph Yes add_cosolvent Add co-solvents or solubilizing agents check_ph->add_cosolvent No adjust_ph->add_cosolvent end End: this compound Solubilized add_cosolvent->end

Caption: Troubleshooting workflow for this compound precipitation.

G prep_stock Prepare 10 mM Stock in DMSO incubate Incubate this compound in Buffers at 37°C prep_stock->incubate prep_buffers Prepare Buffers (pH 3, 5, 7.4, 9) prep_buffers->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample quench Quench with Cold Acetonitrile sample->quench analyze Analyze by HPLC quench->analyze results Determine Degradation Rate vs. pH analyze->results

Caption: Experimental workflow for the pH stability assay.

References

Technical Support Center: Minimizing Variability in EJMC-1 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in EJMC-1 experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in cell-based assays like this compound?

Several factors can contribute to variability in cell-based assays. These can be broadly categorized as biological variability and technical variability.

  • Biological Variability: This is inherent to the cells themselves and can include genetic drift over passages, differences in cell health and density, and contamination by bacteria, yeast, or mycoplasma.[1] Cells can phenotypically "drift" after several passages, leading to changes in the cell population and experimental outcomes.[1]

  • Technical Variability: This arises from the experimental procedures and environment. Key sources include:

    • Operator-dependent differences: Variations in pipetting techniques, timing of steps, and cell handling can introduce significant variability.

    • Reagent and media inconsistency: Lot-to-lot variation in serum, growth factors, and other critical reagents can affect cell behavior. The stability of reagents, such as the degradation of FGF2 in serum-free media, is also a critical factor.[2]

    • Inconsistent culture conditions: Fluctuations in temperature, CO2 levels, and humidity within the incubator can impact cell growth and response.

    • Automated vs. Manual Processes: Manual cell counting can be less accurate and more variable than automated methods.[4]

Q2: How can I minimize variability originating from my cell culture practices?

Standardizing your cell culture procedures is crucial for reproducible results.

  • Cell Source and Authentication: Obtain cells from reputable cell banks to ensure they are correctly identified and free from contamination.[1]

  • Low Passage Number: Use cells with a low passage number to prevent phenotypic drift.[1]

  • Consistent Cell Density: Plate cells at a consistent density for every experiment, as the density of cells in a stock flask can affect their responsiveness.[1]

  • Thaw-and-Use Approach: For large-scale screening, consider using a large, quality-controlled batch of frozen cells for all experiments to eliminate variability from continuous passaging.[1]

  • Routine Contamination Testing: Regularly test for mycoplasma and other contaminants.[1]

Q3: What strategies can I implement during the experimental workflow to reduce variability?

Beyond cell culture, careful experimental execution is key.

  • Automation: Where possible, use automated liquid handlers and readers to minimize human error and improve consistency.[2][5]

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
High variability between replicate wells Inconsistent cell seeding, Pipetting errors, Edge effectsEnsure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate for samples.[3]
Inconsistent results between experiments Different cell passage numbers, Lot-to-lot reagent variability, Changes in incubation conditionsUse cells within a narrow passage number range.[1] Test new lots of critical reagents (e.g., serum) before use in experiments. Monitor and record incubator temperature and CO2 levels daily.
Unexpected or non-reproducible drug response Cell line misidentification or contamination, Phenotypic drift of cells, Inaccurate drug concentrationAuthenticate your cell line. Use low-passage cells.[1] Verify the concentration and stability of your drug stock solutions.
Gradual change in assay signal over time Instability of reagents, Cell population driftPrepare fresh reagents as needed and store them under recommended conditions.[2] Return to an earlier frozen stock of cells.[1]

Experimental Protocols

Hypothetical this compound Kinase Activity Assay Protocol

This protocol is designed to measure the effect of a test compound on the activity of the "this compound kinase" in a cell-based assay.

  • Cell Plating:

    • Culture this compound expressing cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells to a final concentration of 5 x 10^4 cells/mL in the appropriate growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the assay medium.

    • Remove the growth medium from the wells and add 100 µL of the compound dilutions.

    • Include vehicle-only wells as a negative control.

    • Incubate for the desired treatment time (e.g., 1 hour) at 37°C and 5% CO2.

  • Lysis and Kinase Assay:

    • Aspirate the compound-containing medium.

    • Add 50 µL of lysis buffer to each well and incubate on ice for 10 minutes.

    • Add 50 µL of the kinase reaction buffer containing the this compound substrate and ATP.

    • Incubate for 30 minutes at 30°C.

  • Signal Detection:

    • Add 100 µL of a detection reagent (e.g., a phosphospecific antibody-based detection system).

    • Incubate for 1 hour at room temperature.

    • Read the signal (e.g., luminescence or fluorescence) using a plate reader.

Visualizations

Signaling Pathway

EJMC1_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds and Activates EJMC1 This compound Kinase Receptor->EJMC1 Phosphorylates and Activates Substrate Downstream Substrate EJMC1->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to

Caption: Hypothetical this compound signaling cascade.

Experimental Workflow

Experimental_Workflow start Start culture Cell Culture (Standardized Protocol) start->culture plate Cell Plating (Consistent Density) culture->plate treat Compound Treatment (Accurate Dilutions) plate->treat assay This compound Assay treat->assay read Data Acquisition (Plate Reader) assay->read analyze Data Analysis read->analyze end End analyze->end

Caption: Standardized workflow for this compound experiments.

References

Technical Support Center: Addressing EJMC-1 Cytotoxicity at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues of cytotoxicity observed at high concentrations of EJMC-1. Our goal is to help you interpret your results, troubleshoot your experiments, and identify strategies to mitigate off-target effects.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound at concentrations higher than its reported IC50 of 42 μM. Is this expected?

A1: Yes, it is not uncommon for a compound to exhibit increased cytotoxicity at concentrations significantly above its effective IC50 value. This compound is a TNF-α inhibitor, and at higher concentrations, it may engage in off-target effects or trigger cellular stress pathways, leading to decreased cell viability. It is crucial to differentiate between the compound's specific pharmacological effect and non-specific cytotoxicity.

Q2: What are the initial troubleshooting steps if we suspect the observed cytotoxicity is an experimental artifact?

A2: Inconsistent or unexpectedly high cytotoxicity can stem from several experimental factors. Here are some initial troubleshooting steps:

  • Solvent Toxicity: Ensure the concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level non-toxic to your specific cell line. Always include a solvent control in your experimental setup.[1]

  • Compound Stability and Solubility: Verify that this compound is completely dissolved in your culture medium. Precipitates can cause inconsistent localized concentrations and induce cellular stress.[1]

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability in results. Ensure a homogenous cell suspension and optimize seeding density for your assay format.[1]

  • Contamination: Regularly inspect your cell cultures for any signs of microbial contamination, which can significantly impact cell viability.[1]

Q3: How can we determine the mechanism of this compound-induced cytotoxicity at high concentrations?

A3: To investigate the mechanism of cytotoxicity, you can perform a series of secondary assays. Given that this compound is associated with TNF-α, which is linked to apoptosis, exploring this pathway is a logical starting point.[2]

  • Apoptosis vs. Necrosis Assays: Utilize assays such as Annexin V/PI staining followed by flow cytometry to distinguish between apoptotic and necrotic cell death.

  • Caspase Activity Assays: Measure the activity of key caspases (e.g., Caspase-3, -8, -9) to confirm the involvement of apoptotic pathways.

  • Mitochondrial Toxicity Assays: Assess changes in mitochondrial membrane potential or ATP levels to determine if mitochondrial dysfunction is a contributing factor.[3]

Q4: Are there strategies to mitigate the cytotoxic effects of this compound while still studying its primary mechanism of action?

A4: Yes. If the goal is to study TNF-α inhibition without the confounding factor of high-concentration cytotoxicity, consider the following:

  • Optimize Concentration and Incubation Time: Conduct a thorough dose-response and time-course experiment to identify the optimal concentration range and incubation period where TNF-α inhibition is observed without significant cytotoxicity.[1]

  • Use of Cytoprotective Agents: In mechanistic studies, co-treatment with specific inhibitors of cell death pathways (e.g., a pan-caspase inhibitor like Z-VAD-FMK) can help confirm if the observed effect is due to a specific pathway.[1]

Troubleshooting Guides

High Variability in Cytotoxicity Assay Results
Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Optimize seeding density for your specific cell line and plate format.[1]
Edge Effects Evaporation from outer wells of a microplate can concentrate this compound and media components. To mitigate this, avoid using the outermost wells for experimental samples or ensure proper humidification in the incubator.[1]
Incomplete Solubilization of Reagents In assays like the MTT assay, ensure formazan (B1609692) crystals are completely dissolved before reading the absorbance. Extend the solubilization time or use a plate shaker.[1]
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.
High Background Signal in Control Wells
Potential Cause Recommended Solution
High Cell Density An excessive number of cells can lead to a high basal signal. Perform a cell titration experiment to determine the optimal cell number for your assay.
Media Components Certain components in the cell culture medium, such as phenol (B47542) red, can interfere with absorbance or fluorescence readings. Use phenol red-free medium if possible and test for background signal from the medium alone.
Forceful Pipetting Excessive force during cell plating can cause cell stress and lysis, leading to a higher background signal in LDH assays. Handle cell suspensions gently.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol assesses cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[1][4]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle control, untreated control). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the culture medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures cytotoxicity by quantifying the release of LDH from cells with damaged membranes.[5]

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay. Include control wells for: no cells (medium only), untreated cells (spontaneous LDH release), and maximum LDH release (cells treated with a lysis buffer).[5]

  • Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired duration.

  • Sample Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the supernatant to a new plate.

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well with the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity by subtracting the spontaneous release and normalizing to the maximum release.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Cytotoxicity Assay cluster_analysis Phase 4: Data Analysis P1 Optimize Cell Seeding Density E1 Seed Cells in 96-well Plate P1->E1 P2 Prepare this compound Serial Dilutions E2 Treat Cells with This compound & Controls P2->E2 E1->E2 E3 Incubate for Defined Period E2->E3 A1 Perform Viability Assay (e.g., MTT, LDH) E3->A1 A2 Measure Signal (Absorbance/Fluorescence) A1->A2 D1 Calculate % Viability/ Cytotoxicity A2->D1 D2 Plot Dose-Response Curve & Determine IC50 D1->D2

Caption: Workflow for assessing this compound cytotoxicity.

tnf_pathway cluster_receptor Receptor Activation cluster_complex Death-Inducing Signaling Complex (DISC) cluster_caspase Caspase Cascade EJMC1 High Concentration This compound TNFa TNF-α EJMC1->TNFa Inhibits at IC50 (42 µM) OffTarget Potential Off-Target Effects / Stress EJMC1->OffTarget TNFR TNFR1 TNFa->TNFR TRADD TRADD TNFR->TRADD FADD FADD TRADD->FADD Casp8 Pro-Caspase-8 FADD->Casp8 Casp8a Caspase-8 Casp8->Casp8a Casp3 Pro-Caspase-3 Casp8a->Casp3 Casp3a Caspase-3 Casp3->Casp3a Apoptosis Apoptosis Casp3a->Apoptosis OffTarget->Apoptosis

Caption: Potential this compound cytotoxicity pathways.

References

Technical Support Center: Refining EJMC-1 Experimental Protocols for Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols to enhance the reproducibility of experiments involving the novel anticonvulsant candidate, EJMC-1.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the experimental evaluation of this compound.

In Vitro Assays

Question 1: I am seeing inconsistent results in my MTT cell viability assays with this compound. What are the potential causes and solutions?

Answer: Inconsistent MTT assay results are a common issue. Several factors related to the assay itself or the compound this compound could be the cause.[1][2][3]

  • High Background Absorbance:

    • Potential Cause: The this compound compound might be directly reducing the MTT reagent, independent of cellular metabolic activity.[2]

    • Solution: Perform a cell-free control experiment by adding this compound to the culture medium with the MTT reagent. If a color change occurs, this compound is interacting with the reagent. Consider using an alternative viability assay like crystal violet or LDH assay.[2]

    • Potential Cause: Components in the cell culture medium, such as phenol (B47542) red, can interfere with absorbance readings.[2]

    • Solution: Use a phenol red-free medium or wash the cells with PBS before adding the MTT reagent.[2]

  • Variable Absorbance Readings Between Replicates:

    • Potential Cause: Incomplete solubilization of formazan (B1609692) crystals.

    • Solution: Ensure you are using a sufficient volume of a suitable solubilization solvent like DMSO or acidified isopropanol. After adding the solvent, gently agitate the plate on an orbital shaker to aid dissolution.[2]

    • Potential Cause: "Edge effects" in the 96-well plate, where wells on the perimeter are more prone to evaporation.[2][3]

    • Solution: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier.[2][3]

  • Unexpected Increase in Viability at High this compound Concentrations:

    • Potential Cause: High concentrations of this compound may be precipitating in the culture medium, interfering with the optical density readings.

    • Solution: Visually inspect the wells for any precipitate. Check the solubility of this compound in your culture medium and consider using a lower concentration range or a different solvent for your stock solution.

Question 2: In my Western blot analysis, the protein bands for my target of interest appear weak or are absent after treating cells with this compound. How can I troubleshoot this?

Answer: Weak or no signal on a Western blot can be due to several factors, from sample preparation to antibody concentrations.[4][5][6][7][8]

  • Low or No Signal:

    • Potential Cause: Insufficient protein loading.

    • Solution: Ensure you are loading an adequate amount of protein (at least 20-30 µg of whole-cell extract).[5] Include a positive control to confirm your experimental setup is working.[5]

    • Potential Cause: The primary antibody concentration is too low.

    • Solution: Increase the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C).[4][7]

    • Potential Cause: The target protein may be degraded.

    • Solution: Ensure that protease and phosphatase inhibitors are added to your lysis buffer.[5]

  • High Background:

    • Potential Cause: Inadequate blocking of the membrane.

    • Solution: Optimize your blocking conditions by using an appropriate blocking agent (e.g., 5% non-fat dry milk or BSA) and ensure a sufficient blocking time.[8]

    • Potential Cause: The primary or secondary antibody concentration is too high.

    • Solution: Reduce the antibody concentrations.[4][8]

  • Non-Specific Bands:

    • Potential Cause: The primary antibody may be cross-reacting with other proteins.

    • Solution: Use a more specific antibody. You can also try pre-adsorbing the antibody with a blocking agent.[8]

    • Potential Cause: Too much protein has been loaded on the gel.

    • Solution: Reduce the amount of protein loaded to minimize non-specific binding.[8]

Question 3: My ELISA results for a specific biomarker show high variability between replicate wells treated with this compound. What could be the cause?

Answer: High variability in ELISA is often due to technical inconsistencies during the assay procedure.[9][10][11][12]

  • Poor Duplicates:

    • Potential Cause: Inaccurate pipetting or inconsistent sample/reagent addition.

    • Solution: Ensure your pipettes are calibrated and use fresh tips for each sample and reagent. Be careful to add the same volume to each well.

    • Potential Cause: Inadequate washing of wells.

    • Solution: Ensure that all wells are completely filled and aspirated during each wash step. An automated plate washer can improve consistency.[11]

    • Potential Cause: Bubbles in the wells.

    • Solution: Visually inspect the plate for bubbles before reading and carefully remove any that are present.[12]

  • High Background:

    • Potential Cause: Insufficient blocking or washing.

    • Solution: Increase the number of washes or the soaking time between washes.[9]

    • Potential Cause: The detection antibody is cross-reacting with other components.

    • Solution: Run appropriate controls to check for cross-reactivity.[9]

In Vivo Studies

Question 4: I am observing significant variation in the anticonvulsant effect of this compound in my animal studies. How can I improve the reproducibility?

Answer: In vivo studies are inherently more variable than in vitro assays. However, several factors can be controlled to improve reproducibility.

  • Variable Drug Efficacy:

    • Potential Cause: Inconsistent drug administration (e.g., i.p. injection).

    • Solution: Ensure that all personnel are properly trained in the administration technique to ensure consistent dosing.

    • Potential Cause: Animal stress can influence experimental outcomes.

    • Solution: Acclimatize the animals to the experimental conditions and handle them consistently to minimize stress.

    • Potential Cause: Inter-animal variability in metabolism.

    • Solution: Use a sufficient number of animals per group to account for biological variation and ensure statistical power.

  • Concerns about Translatability to Humans:

    • Potential Cause: Animal models may not fully recapitulate human disease.

    • Solution: While animal testing is often a regulatory requirement, it's important to acknowledge its limitations.[13][14][15][16] Consider complementing in vivo data with human cell-based assays where possible.

    • Potential Cause: Researcher bias in assessing outcomes.

    • Solution: Implement blinding and randomization in your study design to minimize bias.[17]

Data Presentation

Table 1: Anticonvulsant Activity and Neurotoxicity of Synthesized Compounds

CompoundMES Screen (Protection at 30 mg/kg)scPTZ Screen (Protection at 100 mg/kg)
6a NoYes
6b NoYes
6c YesYes
6d NoYes
6e YesYes
6f NoNo
6g YesNo
6h NoNo
6i YesNo
6j NoYes
6k NoNo
6l NoNo
6m NoNo
6n NoYes
6o NoNo
6p NoNo

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.

Western Blotting
  • Protein Extraction: Lyse the cells treated with this compound and controls in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps to remove unbound secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Coating: Coat the wells of a 96-well plate with the capture antibody diluted in a coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a blocking buffer for at least 1-2 hours at room temperature.

  • Sample Incubation: Add your samples (e.g., cell lysates or conditioned media) and standards to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing steps.

  • Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing steps.

  • Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.

  • Washing: Repeat the washing steps.

  • Substrate Addition: Add the TMB substrate and incubate until a color change develops.

  • Stop Reaction: Add a stop solution to halt the reaction.

  • Absorbance Reading: Read the absorbance at 450 nm.

Visualizations

EJMC1_Signaling_Pathway EJMC1 This compound GABA_A_Receptor GABA-A Receptor EJMC1->GABA_A_Receptor Positive Allosteric Modulation Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Enhances Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Hypothetical signaling pathway for this compound as a positive allosteric modulator of the GABA-A receptor.

experimental_workflow start Start: In Vitro Screening cell_viability Cell Viability Assay (MTT) start->cell_viability protein_analysis Target Protein Analysis (Western Blot) cell_viability->protein_analysis biomarker_quant Biomarker Quantification (ELISA) protein_analysis->biomarker_quant in_vivo_testing In Vivo Anticonvulsant Screening (MES/scPTZ) biomarker_quant->in_vivo_testing neurotoxicity Neurotoxicity Assessment in_vivo_testing->neurotoxicity end End: Lead Optimization neurotoxicity->end

Caption: A generalized experimental workflow for the preclinical evaluation of this compound.

Caption: A decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Overcoming Research Limitations of EJMC-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EJMC-1, a moderately potent TNF-α inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential limitations and challenges during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α) with a reported IC50 value of 42 μM.[1] Its primary mechanism of action is the inhibition of TNF-α, a key pro-inflammatory cytokine involved in various inflammatory and autoimmune diseases. By inhibiting TNF-α, this compound can be used to study the role of this cytokine in various biological processes.

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are crucial to maintain the stability and activity of this compound.

  • Solid Form: Store the compound as a solid at -20°C for up to one year or at -80°C for up to two years.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]

Q3: What is the solubility of this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO. One supplier reports a solubility of 125 mg/mL in DMSO with the aid of ultrasonic treatment and warming to 60°C. It is important to use freshly opened, anhydrous DMSO as it is hygroscopic, and the presence of water can affect the compound's solubility.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when working with this compound.

Problem Possible Cause Troubleshooting Steps
Low or no biological activity observed 1. Compound degradation: Improper storage or handling. 2. Inaccurate concentration: Errors in weighing or dilution. 3. Precipitation in media: Poor solubility in aqueous solutions. 4. Cell line insensitivity: The chosen cell line may not be responsive to TNF-α inhibition.1. Ensure the compound has been stored correctly according to the recommendations. Prepare fresh stock solutions. 2. Verify calculations and use a calibrated balance. 3. Visually inspect the cell culture media for any precipitate after adding the compound. Consider using a lower final concentration or a different solvent for the final dilution, ensuring solvent toxicity is controlled for. 4. Confirm that your cell model expresses the TNF-α receptor and is known to respond to TNF-α signaling.
Inconsistent results between experiments 1. Variability in stock solution: Inconsistent preparation or degradation over time. 2. Cell passage number: High passage numbers can lead to phenotypic drift. 3. Assay variability: Inconsistent incubation times, cell densities, or reagent concentrations.1. Use freshly prepared stock solutions or ensure proper storage of aliquots. Perform a quality control check on a new batch of the compound. 2. Use cells within a consistent and low passage number range. 3. Standardize all experimental parameters and include appropriate positive and negative controls in every experiment.
Observed cytotoxicity at expected therapeutic concentrations 1. Off-target effects: The compound may be interacting with other cellular targets. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Compound-induced apoptosis/necrosis: The inhibition of TNF-α may be inducing cell death in your specific cell model.1. Review available literature for any known off-target effects of this compound or structurally similar compounds. Consider performing a counterscreen against related targets. 2. Ensure the final concentration of the solvent in the cell culture media is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a solvent-only control. 3. Perform a cell viability assay (e.g., MTT, LDH) to distinguish between cytostatic and cytotoxic effects.

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of a TNF-α inhibitor like this compound. These are general protocols and may require optimization for your specific experimental setup.

In Vitro TNF-α Inhibition Assay (Cell-Based)

Objective: To determine the in vitro efficacy of this compound in inhibiting TNF-α production in a cellular model.

Materials:

  • Lipopolysaccharide (LPS)

  • Cell line capable of producing TNF-α upon stimulation (e.g., RAW 264.7 murine macrophages, or human peripheral blood mononuclear cells - PBMCs)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • Human or Murine TNF-α ELISA kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level.

  • Treatment: Pre-treat the cells with the various concentrations of this compound for 1-2 hours. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Stimulation: After the pre-treatment period, stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubation: Incubate the plate for a predetermined amount of time (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.

  • Sample Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control. Plot the results to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired duration of the experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Visualizations

Signaling Pathway

TNF_alpha_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TNF-alpha TNF-alpha This compound->TNF-alpha Inhibition TNFR1 TNFR1 TNF-alpha->TNFR1 Binding TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_Complex IKK Complex TRAF2->IKK_Complex RIP1->IKK_Complex NF-kB NF-κB IKK_Complex->NF-kB Activation Inflammatory_Genes Inflammatory Gene Expression NF-kB->Inflammatory_Genes Transcription

Caption: Simplified TNF-α signaling pathway and the inhibitory action of this compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Cells Prepare and Seed Cells Pre-treatment Pre-treat cells with this compound Prepare_Cells->Pre-treatment Prepare_Compound Prepare this compound Stock and Working Solutions Prepare_Compound->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Incubation Incubation Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant ELISA Perform TNF-α ELISA Collect_Supernatant->ELISA Data_Analysis Analyze Data (IC50 Calculation) ELISA->Data_Analysis

Caption: Workflow for an in vitro TNF-α inhibition assay using this compound.

This technical support center provides a starting point for researchers using this compound. As with any experimental compound, careful planning, proper controls, and thorough data analysis are essential for obtaining reliable and reproducible results.

References

Validation & Comparative

A Comparative Guide to the Efficacy of EJMC-1 in TNF-α Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the novel small molecule inhibitor, EJMC-1, with other established alternatives for the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in inflammatory diseases.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of performance based on experimental data.

Introduction to TNF-α and its Inhibition

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic inflammatory cytokine that plays a central role in the pathogenesis of numerous autoimmune and inflammatory disorders.[1][2] Consequently, the inhibition of TNF-α has become a cornerstone of treatment for conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[2][3][4] While biologic therapies like monoclonal antibodies (e.g., Infliximab, Adalimumumab) have been successful, there is a growing interest in the development of small molecule inhibitors due to advantages such as oral administration and potentially lower costs.[2][5]

Comparative Analysis of TNF-α Inhibitors

This section compares the inhibitory effects of this compound with other known small molecule and biologic TNF-α inhibitors. The data presented for this compound is based on preliminary in-vitro and in-vivo studies.

InhibitorTypeTargetIC50 (in vitro)In vivo Efficacy (Animal Model)Key Side Effects
This compound Small Molecule TNF-α production 4.6 µM Significant reduction in a DSS-induced colitis mouse model Under investigation
(R)-STU104Small MoleculeTNF-α productionNot SpecifiedEffective in acute and chronic mouse models of UCPoor metabolic stability
PaeoniflorinSmall MoleculeTNF-α activityNot SpecifiedInhibitory activity against TNF-α in synoviocytesNot Specified
AmoradicinSmall MoleculeTNF-α activitySix times more active than SilybinInhibitory activity in LPS-stimulated RAW264.7 cellsNot Specified
InfliximabMonoclonal AntibodySoluble and transmembrane TNF-αNot ApplicableEffective in various inflammatory disease modelsIncreased risk of infections, infusion reactions
AdalimumabMonoclonal AntibodySoluble and transmembrane TNF-αNot ApplicableEffective in various inflammatory disease modelsIncreased risk of infections, injection site reactions
EtanerceptFusion ProteinSoluble TNF-αNot ApplicableEffective in rheumatoid arthritis modelsIncreased risk of infections, injection site reactions

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation.

1. In Vitro Inhibition of TNF-α Production in Macrophages

  • Cell Line: RAW 264.7 murine macrophage-like cells.

  • Induction of TNF-α: Cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS).

  • Treatment: Cells are pre-treated with varying concentrations of this compound or a vehicle control for 1 hour prior to LPS stimulation.

  • Quantification of TNF-α: After 24 hours of incubation, the cell culture supernatant is collected. The concentration of TNF-α is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of TNF-α inhibition against the logarithm of the inhibitor concentration.

2. Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

  • Animal Model: 8-10 week old C57BL/6 mice.

  • Induction of Colitis: Mice are administered 3% (w/v) DSS in their drinking water for 7 days to induce acute colitis.

  • Treatment: Mice are orally administered this compound (e.g., 30 mg/kg/day) or a vehicle control daily, starting from the first day of DSS administration.

  • Assessment of Disease Activity: Disease Activity Index (DAI), which includes body weight loss, stool consistency, and rectal bleeding, is monitored daily.

  • Histological Analysis: On day 8, mice are euthanized, and the colon is removed. The colon length is measured, and tissue samples are fixed in formalin for histological analysis to assess inflammation and tissue damage.

  • Cytokine Measurement: Colon tissue homogenates are used to measure the levels of TNF-α and other pro-inflammatory cytokines using ELISA.

Visualizing Mechanisms and Workflows

To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.

TNF_alpha_signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIP1->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Promotes EJMC1 This compound EJMC1->TNF-α Inhibits Production

Caption: TNF-α signaling pathway and the inhibitory point of this compound.

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation RAW264_7 RAW 264.7 Cells LPS_Stimulation LPS Stimulation RAW264_7->LPS_Stimulation EJMC1_Treatment_vitro This compound Treatment LPS_Stimulation->EJMC1_Treatment_vitro ELISA_vitro TNF-α ELISA EJMC1_Treatment_vitro->ELISA_vitro IC50_Calc IC50 Calculation ELISA_vitro->IC50_Calc Mice C57BL/6 Mice DSS_Induction DSS-Induced Colitis Mice->DSS_Induction EJMC1_Treatment_vivo This compound Oral Gavage DSS_Induction->EJMC1_Treatment_vivo DAI_Monitoring DAI Monitoring EJMC1_Treatment_vivo->DAI_Monitoring Histology Colon Histology EJMC1_Treatment_vivo->Histology

Caption: Experimental workflow for validating the inhibitory effect of this compound.

Conclusion

The preliminary data for this compound demonstrates a promising inhibitory effect on TNF-α production, comparable to other small molecule inhibitors and validated in a relevant in-vivo model of inflammatory disease. Further investigation into its metabolic stability, safety profile, and mechanism of action is warranted to fully assess its therapeutic potential in comparison to existing TNF-α inhibitors.

References

In-Vitro Performance Analysis: EJMC-1 vs. Adalimumab in TNF-α Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there are no publicly available in-vitro studies that directly compare the performance of EJMC-1 and the monoclonal antibody adalimumab in a head-to-head experimental setup. The following guide provides a comparative overview based on the individual in-vitro data available for each molecule. The information is intended for researchers, scientists, and drug development professionals to understand the distinct characteristics of a small molecule inhibitor versus a biologic in targeting Tumor Necrosis Factor-alpha (TNF-α).

Overview of this compound and Adalimumab

This compound is identified as a small molecule inhibitor of TNF-α.[1] Its mechanism is based on interfering with the activity of this pro-inflammatory cytokine.

Adalimumab is a recombinant human monoclonal antibody that specifically targets and neutralizes both soluble and transmembrane forms of TNF-α.[2][3][4][5] Its mode of action involves high-affinity binding to TNF-α, thereby preventing its interaction with the p55 and p75 cell surface TNF receptors.[2][3]

Quantitative In-Vitro Data

The following tables summarize the available quantitative data for this compound and adalimumab from separate in-vitro studies.

Table 1: In-Vitro Efficacy of this compound

ParameterValueCell Line/Assay Condition
IC50 42 μMNot Specified

Source: MedChemExpress[1]

Table 2: In-Vitro Efficacy and Binding Affinity of Adalimumab

ParameterValueCell Line/Assay Condition
Binding Affinity (Kd) ~50 pMNot Specified
NF-κB Activation Inhibition Up to 80%Synovial fibroblasts
Downstream Cytokine Reduction Significant reduction in IL-1, IL-6, and IL-8Synovial fibroblasts

Source: Opal Biopharma[6]

Mechanism of Action and Signaling Pathway

TNF-α is a key cytokine in the inflammatory cascade. Upon binding to its receptors (TNFR1 and TNFR2), it initiates intracellular signaling pathways, primarily the NF-κB pathway, leading to the transcription of various pro-inflammatory genes.

Adalimumab directly sequesters TNF-α, preventing its binding to TNFR1 and TNFR2 and subsequent downstream signaling.[2][4][6] The precise mechanism of this compound, as a small molecule, is not detailed in the available resources but it is categorized as a TNF-α inhibitor.

G TNF-α Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNF-α TNF-α TNFR TNFR1/TNFR2 TNF-α->TNFR Binds to Adalimumab Adalimumab Adalimumab->TNF-α Binds and Neutralizes This compound This compound This compound->TNF-α Inhibits NFkB_Pathway NF-κB Signaling Pathway TNFR->NFkB_Pathway Activates Gene_Expression Pro-inflammatory Gene Expression NFkB_Pathway->Gene_Expression Leads to Cytokines IL-1, IL-6, IL-8, etc. Gene_Expression->Cytokines Results in

Caption: TNF-α signaling and points of inhibition.

Experimental Protocols

Detailed experimental protocols for the cited data are not fully available. However, based on standard immunological and cell-based assays, the methodologies can be inferred.

TNF-α Inhibition Assay (for IC50 determination of this compound): A common method for determining the IC50 of a TNF-α inhibitor involves a cell-based assay.

  • Cell Culture: A cell line sensitive to TNF-α-induced apoptosis, such as L929 mouse fibrosarcoma cells, is cultured.

  • Treatment: Cells are pre-incubated with varying concentrations of the inhibitor (this compound).

  • Stimulation: Recombinant human TNF-α is added to the culture to induce cell death.

  • Viability Assessment: After a set incubation period, cell viability is measured using an assay like MTT or CellTiter-Glo.

  • Data Analysis: The concentration of the inhibitor that results in 50% protection from TNF-α-induced cell death is calculated as the IC50 value.

G Workflow for TNF-α Inhibition Assay A 1. Culture TNF-α sensitive cells (e.g., L929) B 2. Add varying concentrations of test inhibitor (e.g., this compound) A->B C 3. Add constant concentration of TNF-α B->C D 4. Incubate for 18-24 hours C->D E 5. Measure cell viability (e.g., MTT assay) D->E F 6. Calculate IC50 value E->F

Caption: A typical workflow for an in-vitro TNF-α inhibition assay.

Binding Affinity Assay (for Adalimumab): Surface Plasmon Resonance (SPR) is a standard method to determine the binding kinetics and affinity (Kd) of an antibody to its antigen.

  • Immobilization: Recombinant human TNF-α is immobilized on a sensor chip.

  • Binding: A solution containing adalimumab at various concentrations is flowed over the chip surface, allowing for association.

  • Dissociation: A buffer solution is flowed over the chip to measure the dissociation of the antibody from the antigen.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are measured, and the dissociation constant (Kd = kd/ka) is calculated.

NF-κB Reporter Assay (for Adalimumab): This assay quantifies the inhibition of TNF-α-induced NF-κB activation.

  • Cell Line: A cell line (e.g., HEK293) is engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

  • Treatment: Cells are pre-treated with adalimumab.

  • Stimulation: TNF-α is added to stimulate the NF-κB pathway.

  • Measurement: The expression of the reporter gene is quantified (e.g., by measuring luminescence). A reduction in the reporter signal in the presence of adalimumab indicates inhibition of the pathway.

Summary and Conclusion

The available in-vitro data highlights the different pharmacological profiles of this compound and adalimumab. Adalimumab is a high-affinity biologic that effectively neutralizes TNF-α and inhibits its downstream signaling pathways.[6] this compound is a small molecule inhibitor of TNF-α with a reported IC50 in the micromolar range.[1]

References

Comparative Efficacy Analysis of TNF-α Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of Tumor Necrosis Factor-alpha (TNF-α) inhibitors is crucial for advancing research and development in inflammatory and autoimmune disease therapeutics. This guide provides a comparative overview of the known TNF-α blockers and introduces EJMC-1, a novel small molecule inhibitor.

Due to a lack of publicly available research data on this compound, a direct, data-driven comparison with established TNF-α blockers is not currently feasible. However, this guide will provide a foundational understanding of the TNF-α signaling pathway, the mechanisms of action of current TNF-α inhibitors, and the reported in-vitro efficacy of this compound to contextualize its potential role in TNF-α modulation.

Overview of TNF-α Signaling

Tumor Necrosis Factor-alpha is a pleiotropic cytokine that plays a central role in initiating and propagating the inflammatory cascade. Its signaling is mediated through two distinct cell surface receptors, TNF Receptor 1 (TNFR1) and TNF Receptor 2 (TNFR2), leading to the activation of multiple downstream pathways, including the NF-κB and MAPK pathways, which regulate inflammation, apoptosis, and cell proliferation.

TNF-alpha Signaling Pathway Figure 1: Simplified TNF-α Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR1 / TNFR2 TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIPK1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates MAPK_pathway MAPK Pathway (JNK, p38) TRAF2->MAPK_pathway Activates RIP1->IKK_complex Apoptosis Apoptosis RIP1->Apoptosis Can lead to IkB IκBα IKK_complex->IkB Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression

Caption: Simplified TNF-α Signaling Pathway.

Established TNF-α Blockers: Mechanisms and Indications

The landscape of TNF-α inhibition is dominated by biologic drugs, primarily monoclonal antibodies and a soluble receptor fusion protein. These agents function by directly binding to TNF-α, thereby preventing its interaction with its receptors.

Mechanism of Known TNF-alpha Blockers Figure 2: General Mechanism of Action of Biologic TNF-α Blockers TNFa Soluble TNF-α TNFR TNF Receptor TNFa->TNFR Binding Blocked Blocker TNF-α Blocker (e.g., Monoclonal Antibody) TNFa->Blocker Signaling Downstream Inflammatory Signaling TNFR->Signaling Activation Prevented NoSignaling No Signaling TNFR->NoSignaling Blocker->TNFR Prevents Binding

Caption: Mechanism of Known TNF-α Blockers.

Below is a summary of widely used TNF-α blockers.

Drug Name Brand Name Type Common Indications
InfliximabRemicade®Chimeric monoclonal antibodyRheumatoid arthritis, Crohn's disease, ulcerative colitis, psoriatic arthritis, ankylosing spondylitis, plaque psoriasis.[1][2]
AdalimumabHumira®Human monoclonal antibodyRheumatoid arthritis, juvenile idiopathic arthritis, psoriatic arthritis, ankylosing spondylitis, Crohn's disease, ulcerative colitis, plaque psoriasis, hidradenitis suppurativa, uveitis.[1][2]
EtanerceptEnbrel®Soluble TNF receptor fusion proteinRheumatoid arthritis, polyarticular juvenile idiopathic arthritis, psoriatic arthritis, ankylosing spondylitis, plaque psoriasis.[1][2]
GolimumabSimponi®Human monoclonal antibodyRheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, ulcerative colitis.[1]
Certolizumab pegolCimzia®Pegylated humanized Fab' fragment of a monoclonal antibodyCrohn's disease, rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis.[1]

This compound: A Novel Small Molecule Inhibitor

This compound is a novel, small molecule compound identified as a TNF-α inhibitor. Unlike the large biologic drugs, small molecules like this compound offer the potential for oral administration and may have different pharmacokinetic and pharmacodynamic profiles.

Efficacy Data

Currently, the only publicly available efficacy data for this compound is its half-maximal inhibitory concentration (IC50).

Compound Target IC50 Source
This compoundTNF-α42 μMMedChemExpress.[3][4]

This IC50 value indicates that this compound is a moderately potent inhibitor of TNF-α in vitro.[3][4] However, without further data from cellular and in vivo models, a direct comparison to the clinical efficacy of established TNF-α blockers is not possible.

Experimental Protocols

Detailed experimental protocols for the determination of the IC50 of this compound are not publicly available. However, a general workflow for assessing the in vitro efficacy of a TNF-α inhibitor is outlined below.

In Vitro Efficacy Workflow Figure 3: General Experimental Workflow for In Vitro TNF-α Inhibition Assay Cell_Culture 1. Cell Culture (e.g., Macrophages) Stimulation 2. Stimulation (e.g., with LPS) Cell_Culture->Stimulation Treatment 3. Treatment (Varying concentrations of this compound) Stimulation->Treatment Incubation 4. Incubation Treatment->Incubation Supernatant 5. Supernatant Collection Incubation->Supernatant ELISA 6. TNF-α Quantification (ELISA) Supernatant->ELISA Analysis 7. Data Analysis (IC50 Calculation) ELISA->Analysis

Caption: In Vitro Efficacy Workflow.

General Protocol for TNF-α Inhibition Assay:

  • Cell Culture and Seeding: A suitable cell line capable of producing TNF-α, such as RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs), is cultured and seeded in appropriate multi-well plates.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of desired concentrations.

  • Cell Treatment: The cultured cells are pre-treated with the various concentrations of this compound for a defined period.

  • Stimulation: The cells are then stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS), to induce the production and secretion of TNF-α.

  • Incubation: The cells are incubated for a specific duration to allow for TNF-α production.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a quantitative method, most commonly an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The TNF-α concentrations are plotted against the corresponding concentrations of this compound. A dose-response curve is generated, and the IC50 value is calculated, representing the concentration of the inhibitor required to reduce TNF-α production by 50%.

Future Directions and Conclusion

While this compound shows promise as a small molecule inhibitor of TNF-α, extensive further research is required to fully understand its efficacy and therapeutic potential. Future studies should focus on:

  • Mechanism of Action: Elucidating the precise binding site and mechanism by which this compound inhibits TNF-α.

  • Cellular Efficacy: Assessing its ability to inhibit downstream signaling events and cellular responses mediated by TNF-α.

  • In Vivo Efficacy: Evaluating its performance in animal models of inflammatory diseases.

  • Pharmacokinetics and Safety: Determining its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.

References

A Comparative Guide to the Cross-Reactivity Profile of EJMC-1 and Other TNF-α Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the potential cross-reactivity of EJMC-1, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). Due to the limited publicly available data on the specific cross-reactivity of this compound, this document outlines the principles of cross-reactivity assessment, compares different classes of TNF-α inhibitors, and provides detailed experimental protocols for evaluating the cross-reactivity of a novel compound like this compound.

Introduction to this compound and TNF-α Inhibition

This compound is identified as a moderately potent small molecule inhibitor of TNF-α. TNF-α is a pro-inflammatory cytokine that plays a central role in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] Inhibitors of TNF-α are a cornerstone in the treatment of conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1][2] These inhibitors can be broadly categorized into small molecules and biologics, which include monoclonal antibodies and fusion proteins.[1] Understanding the cross-reactivity of a new inhibitor is crucial for predicting its specificity, potential off-target effects, and immunogenicity.

Comparison of TNF-α Inhibitor Classes

The potential for cross-reactivity is influenced by the structural and functional characteristics of the inhibitor. The following table provides a comparison between small molecules like this compound and biologic TNF-α inhibitors.

FeatureSmall Molecule Inhibitors (e.g., this compound)Monoclonal Antibodies (e.g., Infliximab, Adalimumab)Fusion Proteins (e.g., Etanercept)
Structure Low molecular weight organic compoundLarge, complex glycoprotein (B1211001) (antibody)Chimeric protein combining a receptor with an antibody Fc region
Mechanism of Action Typically binds to a specific pocket on the target protein, potentially allosterically, to inhibit its functionBinds with high specificity to soluble and transmembrane TNF-α, preventing its interaction with TNF receptors[3]Acts as a decoy receptor, binding to TNF-α and preventing it from activating cell surface receptors[1]
Potential for Immunogenicity Generally low, but can act as haptens and elicit an immune responseHigher potential due to their protein nature, which can lead to the formation of anti-drug antibodies (ADAs)Moderate potential for immunogenicity
Cross-Reactivity Considerations Potential for off-target binding to other proteins with similar binding pockets. Cross-reactivity with TNF-α from different species is possible.High target specificity. Cross-reactivity with other cytokines is low, but species-specific cross-reactivity can vary.High specificity for TNF-α. May also bind to lymphotoxin-α (TNF-β).

Experimental Protocols for Cross-Reactivity Assessment

To evaluate the cross-reactivity of a novel TNF-α inhibitor like this compound, a series of in vitro and in vivo studies are necessary.

Competitive Binding Assays

These assays determine the specificity of the inhibitor by measuring its ability to compete with a known ligand for binding to the target protein and other related proteins.

a) Enzyme-Linked Immunosorbent Assay (ELISA)

  • Objective: To quantify the binding affinity of this compound to TNF-α and to assess its ability to compete with other TNF-α binding molecules.

  • Methodology:

    • Microplate wells are coated with recombinant human TNF-α.

    • A fixed concentration of a labeled anti-TNF-α antibody (or another known TNF-α binder) is mixed with varying concentrations of this compound.

    • This mixture is added to the TNF-α coated wells and incubated.

    • The wells are washed to remove unbound molecules.

    • The amount of labeled antibody bound to the plate is detected using a substrate that produces a colorimetric or fluorescent signal.

    • A decrease in signal with increasing concentrations of this compound indicates competitive binding.

    • The assay can be adapted to test for cross-reactivity by coating the wells with other cytokines or TNF-α from different species.[4]

b) Surface Plasmon Resonance (SPR)

  • Objective: To measure the binding kinetics (association and dissociation rates) of this compound to TNF-α and other potential off-target proteins in real-time.

  • Methodology:

    • Recombinant human TNF-α is immobilized on a sensor chip.

    • A solution containing this compound at various concentrations is flowed over the sensor surface.

    • The binding of this compound to the immobilized TNF-α is detected as a change in the refractive index, which is proportional to the mass change on the sensor surface.

    • The association and dissociation rates are measured, and the dissociation constant (KD) is calculated to determine binding affinity.

    • To assess cross-reactivity, the experiment is repeated with sensor chips coated with other related proteins or TNF-α from different species.[5][6]

Cell-Based Neutralization Assays

These assays determine the functional consequence of inhibitor binding, i.e., its ability to block the biological activity of TNF-α.

  • Objective: To assess the potency of this compound in neutralizing TNF-α-induced cellular responses and to evaluate its specificity.

  • Methodology:

    • A cell line sensitive to TNF-α (e.g., L929 fibroblasts) is cultured in microplate wells.[7]

    • Cells are pre-incubated with varying concentrations of this compound.

    • A fixed, cytotoxic concentration of TNF-α is then added to the wells.

    • After a suitable incubation period, cell viability is measured using a colorimetric assay (e.g., MTT or XTT).

    • An increase in cell survival in the presence of this compound indicates neutralization of TNF-α activity.

    • To test for cross-reactivity, the assay can be performed using other cytokines to stimulate the cells or by using TNF-α from different species.[8]

In Vivo Hypersensitivity and Immunogenicity Testing

Animal models are used to assess the potential for an inhibitor to induce an immune response, which can be a consequence of cross-reactivity with host proteins.

  • Objective: To evaluate the potential for this compound to cause hypersensitivity reactions and to induce an adaptive immune response in a living organism.

  • Methodology:

    • Animal Models: Typically, rodents (mice or rats) or non-human primates are used.[9]

    • Administration: this compound is administered to the animals via a clinically relevant route (e.g., orally, intravenously, or subcutaneously) over a defined period.

    • Endpoints for Hypersensitivity: Animals are observed for signs of allergic reactions, such as changes in body temperature, respiratory rate, and skin reactions (e.g., passive cutaneous anaphylaxis).[10]

    • Endpoints for Immunogenicity: Blood samples are collected at various time points to measure the levels of anti-drug antibodies (ADAs) using methods like ELISA. The neutralizing capacity of these ADAs can also be assessed using cell-based assays.[11][12]

Visualizing TNF-α Signaling and Cross-Reactivity Workflow

TNF-α Signaling Pathway

The following diagram illustrates the signaling cascade initiated by TNF-α binding to its receptor, leading to pro-inflammatory gene expression. TNF-α inhibitors block this pathway at the initial step.

TNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNFa TNF-α Trimer TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_Complex IKK Complex TRAF2->IKK_Complex RIP1->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription EJMC1 This compound EJMC1->TNFa Inhibition

Caption: TNF-α signaling pathway and point of inhibition.

Experimental Workflow for Cross-Reactivity Assessment

The diagram below outlines a logical workflow for assessing the cross-reactivity of a novel TNF-α inhibitor.

Cross_Reactivity_Workflow Start Novel TNF-α Inhibitor (e.g., this compound) Binding_Assays In Vitro Binding Assays (ELISA, SPR) Start->Binding_Assays Target_Specificity Assess binding to: - Human TNF-α - TNF-α from other species - Other human cytokines Binding_Assays->Target_Specificity Cell_Assays Cell-Based Neutralization Assays Target_Specificity->Cell_Assays Functional_Specificity Assess neutralization of: - Human TNF-α activity - Activity of other cytokines Cell_Assays->Functional_Specificity In_Vivo In Vivo Studies (Animal Models) Functional_Specificity->In_Vivo Hypersensitivity Assess Hypersensitivity & Immunogenicity In_Vivo->Hypersensitivity Conclusion Determine Cross-Reactivity Profile & Specificity Hypersensitivity->Conclusion

Caption: Workflow for assessing inhibitor cross-reactivity.

References

Independent Verification of EJMC-1 IC50 Value: A Comparative Guide to TNF-α Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the small molecule TNF-α inhibitor, EJMC-1, with currently marketed biologic TNF-α inhibitors. The data presented is intended to offer a comprehensive overview for researchers and professionals in the field of drug development.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 value for this compound has been reported as 42 μM.[1] A direct quantitative comparison of IC50 values between the small molecule this compound and large molecule biologics is challenging due to the different nature of the molecules and the variety of assays used to determine their inhibitory activity. Biologic inhibitors are often characterized by their binding affinity (Kd) or effective concentration (EC50) in cell-based assays, which may not be directly equivalent to the IC50 of a small molecule. The following table summarizes the available inhibitory data for this compound and several commercially available TNF-α inhibitors.

Compound NameTypeReported IC50/EC50/KdAssay Type
This compound Small Molecule42 µM Not Specified
AdalimumabMonoclonal AntibodyKd: ~50 pMBinding Assay
InfliximabChimeric Monoclonal AntibodyNot directly reported as IC50Cell-based neutralization assays
EtanerceptFusion ProteinNot directly reported as IC50Cell-based neutralization assays
GolimumabMonoclonal AntibodyNot directly reported as IC50Cell-based neutralization assays
Certolizumab pegolPEGylated Fab' fragmentEC50: 1.743 ng/mLIn vitro microglial inflammation assay[2]

Note on Data Comparability: The inhibitory values presented are from various sources and assays. Direct comparison of potency based solely on these values should be approached with caution. The experimental conditions, cell types, and assay endpoints can significantly influence the determined values. For a definitive comparison, these compounds would need to be tested side-by-side in the same standardized assay.

Experimental Protocols

The determination of a compound's ability to inhibit TNF-α is crucial for its characterization. A common and well-established method is the in vitro cell-based neutralization assay using a TNF-α sensitive cell line, such as murine fibrosarcoma WEHI-164 cells. This assay measures the ability of an inhibitor to protect these cells from TNF-α-induced cytotoxicity.

Representative Protocol: TNF-α Neutralization Assay using WEHI-164 Cells

This protocol outlines a typical procedure for determining the IC50 value of a TNF-α inhibitor.

1. Cell Culture and Seeding:

  • Culture WEHI-164 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Harvest the cells and adjust the cell density to 5 x 10^5 cells/mL.

  • Seed 50 µL of the cell suspension into each well of a 96-well microplate.

2. Compound and TNF-α Preparation:

  • Prepare a serial dilution of the test inhibitor (e.g., this compound) at various concentrations.

  • Prepare a solution of recombinant human TNF-α at a concentration known to induce approximately 80-90% cell death (e.g., 1 ng/mL).

  • Pre-incubate the serially diluted inhibitor with the TNF-α solution for 1-2 hours at 37°C.

3. Cell Treatment:

  • Add 50 µL of the inhibitor/TNF-α mixture to the wells containing the WEHI-164 cells.

  • Include control wells: cells only (for 100% viability), and cells with TNF-α only (for 0% viability/maximum cytotoxicity).

4. Incubation and Viability Assessment:

  • Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Assess cell viability using a suitable method, such as the MTT or WST-1 assay.[3] These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.

5. Data Analysis:

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the controls.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Visualization

TNF-α Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in inflammation, immunity, and apoptosis.[4] It exerts its effects by binding to two distinct receptors, TNFR1 and TNFR2, initiating a cascade of intracellular signaling events. The simplified diagram below illustrates the major pathways activated upon TNF-α binding to its receptors.

TNF_alpha_signaling TNF-α Signaling Pathway TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TNFR2 TNFR2 TNF_alpha->TNFR2 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TNFR2->TRAF2 Recruits TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 FADD FADD TRADD->FADD IKK IKK Complex TRAF2->IKK Activates JNK_p38 JNK/p38 MAPK TRAF2->JNK_p38 Activates RIP1->IKK Caspase8 Caspase-8 FADD->Caspase8 Activates Apoptosis Apoptosis Caspase8->Apoptosis Induces NF_kB NF-κB IKK->NF_kB Activates Inflammation Inflammation Gene Expression NF_kB->Inflammation Promotes AP1 AP-1 JNK_p38->AP1 Activates Cell_Survival Cell Survival Gene Expression AP1->Cell_Survival Promotes

Caption: Simplified TNF-α signaling pathways leading to apoptosis, inflammation, and cell survival.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 value of a TNF-α inhibitor using a cell-based cytotoxicity assay.

IC50_Workflow IC50 Determination Workflow start Start cell_culture Culture TNF-α sensitive cells (e.g., WEHI-164) start->cell_culture plate_cells Plate cells in 96-well plate cell_culture->plate_cells add_to_cells Add inhibitor/TNF-α mixture to cells plate_cells->add_to_cells prepare_inhibitor Prepare serial dilutions of inhibitor (this compound) pre_incubate Pre-incubate inhibitor with TNF-α prepare_inhibitor->pre_incubate prepare_tnf Prepare TNF-α solution prepare_tnf->pre_incubate pre_incubate->add_to_cells incubate Incubate for 24-48 hours add_to_cells->incubate viability_assay Perform cell viability assay (e.g., MTT, WST-1) incubate->viability_assay read_plate Read absorbance viability_assay->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for determining the IC50 of a TNF-α inhibitor.

References

Assessing the Specificity of EJMC-1 as a TNF-α Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the specificity of a therapeutic inhibitor is a critical determinant of its potential efficacy and safety. This guide provides a comparative analysis of EJMC-1, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), against other established TNF-α inhibitors. Due to the limited publicly available data on the specificity of this compound, this guide also outlines essential experimental protocols required for a thorough assessment.

Executive Summary

This compound is a dihydrobenzo[cd]indole-6-sulfonamide derivative identified as a moderate inhibitor of TNF-α with a reported half-maximal inhibitory concentration (IC50) of 42 μM.[1][2] While initial studies have confirmed its activity against TNF-α, a comprehensive specificity profile is not yet available. This guide places this compound in the context of both biologic and other small-molecule TNF-α inhibitors to highlight the necessary next steps in its evaluation.

Comparative Analysis of TNF-α Inhibitors

The landscape of TNF-α inhibitors is dominated by highly specific monoclonal antibodies and fusion proteins. However, the development of orally available small-molecule inhibitors remains an area of significant interest. The following tables compare the available data for this compound with a selection of these inhibitors.

Table 1: Quantitative Comparison of TNF-α Inhibitor Potency

InhibitorTypeTargetIC50Binding Affinity (KD)
This compound Small MoleculeTNF-α42 μM[1]Not Reported
4e (this compound Analog) Small MoleculeTNF-α3 μM[1][3]Not Reported
Benpyrine Small MoleculeTNF-α0.109 µM[4]82.1 μM[4]
SPD304 Small MoleculeTNF-α22 μM (biochemical), 4.6 μM (cellular)[]6.1 ± 4.7 nM[6]
Infliximab Monoclonal AntibodyTNF-α-High Affinity
Adalimumab Monoclonal AntibodyTNF-α-High Affinity
Etanercept Fusion ProteinTNF-α-High Affinity

Table 2: Specificity and Known Off-Target Effects

InhibitorSpecificityKnown Off-Target Effects or Other Activities
This compound Data not available.Data not available.
Benpyrine Reported to be highly specific for TNF-α.[4][7]Does not significantly affect cytotoxicity induced by other TNF superfamily members.[4]
SPD304 Selective for TNF-α.[8] Inhibited binding of IL-4 and IL-13 to their receptors in one study.[6]Showed no direct inhibition of other proteins in the TNF-α pathway.[6]
Infliximab Highly specific for human TNF-α.[9]Binds to both soluble and transmembrane TNF-α.[9]
Adalimumab Highly specific for human TNF-α.[10]In vitro studies showed binding to some ribosomal proteins.[11][12]
Etanercept Binds to both TNF-α and Lymphotoxin-α (TNF-β).[13][14]In vitro studies showed binding to some ribosomal proteins.[11][12]

Experimental Protocols for Specificity Assessment

To thoroughly assess the specificity of this compound, a series of in vitro experiments are required. The following are detailed protocols for key assays.

1. TNF-α Induced Cytotoxicity Assay

This assay determines the ability of an inhibitor to block the cytotoxic effects of TNF-α on a sensitive cell line, such as L929 mouse fibrosarcoma cells.

  • Materials:

    • L929 cells

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Recombinant human TNF-α

    • Actinomycin D (to sensitize cells to TNF-α-induced apoptosis)

    • This compound and control inhibitors

    • MTT reagent or other cell viability assay kit

    • 96-well cell culture plates

    • Plate reader

  • Protocol:

    • Seed L929 cells in a 96-well plate at a density of 3 x 10^4 cells per well and incubate overnight.[15]

    • Prepare serial dilutions of this compound and control inhibitors in culture medium.

    • Pre-incubate the cells with the inhibitor dilutions for 1-2 hours.

    • Add a constant concentration of TNF-α (e.g., 1 ng/mL) and Actinomycin D (e.g., 2 μg/mL) to the wells containing the inhibitor.[15] Include wells with cells and TNF-α/Actinomycin D only (positive control) and cells with medium only (negative control).

    • Incubate for 24 hours.

    • Measure cell viability using an MTT assay or a similar method.

    • Calculate the IC50 value for this compound by plotting the percentage of cell viability against the inhibitor concentration.

2. NF-κB Reporter Assay

This assay measures the inhibition of the TNF-α-induced activation of the NF-κB signaling pathway.

  • Materials:

    • HEK293 cells (or other suitable cell line) stably transfected with an NF-κB-luciferase reporter construct.

    • Complete cell culture medium.

    • Recombinant human TNF-α.

    • This compound and control inhibitors.

    • Luciferase assay reagent.

    • White, opaque 96-well cell culture plates.

    • Luminometer.

  • Protocol:

    • Seed the NF-κB reporter cells in a white, opaque 96-well plate and incubate overnight.[16]

    • Prepare serial dilutions of this compound and control inhibitors in culture medium.

    • Pre-incubate the cells with the inhibitor dilutions for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours.[16] Include unstimulated and vehicle-treated controls.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.

    • Calculate the IC50 value based on the inhibition of TNF-α-induced luciferase expression.

3. Direct Binding Affinity Assay (ELISA-based)

This assay quantifies the direct binding of the inhibitor to TNF-α and can be used to determine its binding affinity.

  • Materials:

    • High-binding 96-well ELISA plates.

    • Recombinant human TNF-α.

    • Biotinylated anti-human TNF-α antibody.

    • Streptavidin-HRP.

    • TMB substrate.

    • Wash buffer (e.g., PBS with 0.05% Tween-20).

    • Blocking buffer (e.g., PBS with 1% BSA).

    • This compound and control inhibitors.

    • Plate reader.

  • Protocol:

    • Coat the ELISA plate with recombinant human TNF-α overnight at 4°C.[17]

    • Wash the plate and block non-specific binding sites with blocking buffer.

    • Add serial dilutions of this compound or control inhibitors to the wells and incubate.

    • Add a constant concentration of biotinylated anti-human TNF-α antibody and incubate.

    • Wash the plate and add Streptavidin-HRP.

    • Wash the plate and add TMB substrate. Stop the reaction with a stop solution.

    • Measure the absorbance at 450 nm.

    • A decrease in signal indicates competitive binding of the inhibitor. The data can be used to calculate the IC50 for binding inhibition.

Visualizing Pathways and Workflows

TNF-α Signaling Pathway

TNF_alpha_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 FADD FADD TRADD->FADD IKK IKK Complex TRAF2->IKK RIP1->IKK Caspase8 Pro-Caspase 8 FADD->Caspase8 Caspase3 Caspase 3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis IkB-alpha IκBα IKK->IkB-alpha Phosphorylation & Degradation NF-kB NF-κB NF-kB_nucleus NF-κB (active) NF-kB->NF-kB_nucleus Translocation Gene_Transcription Gene Transcription (Inflammation) NF-kB_nucleus->Gene_Transcription

Caption: Simplified TNF-α signaling through TNFR1 leading to apoptosis or NF-κB activation.

Experimental Workflow for Specificity Screening

Specificity_Screening_Workflow cluster_primary_assays Primary Assays cluster_secondary_assays Secondary & Specificity Assays cluster_off_target Off-Target Profiling Primary_Screen Primary Screen (e.g., TNF-α Cytotoxicity Assay) Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & IC50 Hit_Confirmation->Dose_Response Mechanism_of_Action Mechanism of Action (e.g., NF-κB Reporter Assay) Dose_Response->Mechanism_of_Action Binding_Affinity Direct Binding Affinity (e.g., ELISA, SPR) Mechanism_of_Action->Binding_Affinity Selectivity_Panel Selectivity Panel (Other Cytokines, Kinases) Binding_Affinity->Selectivity_Panel Off_Target_Screening Broad Off-Target Screening (e.g., Proteome Microarray) Selectivity_Panel->Off_Target_Screening

Caption: A general workflow for the comprehensive screening of a TNF-α inhibitor's specificity.

Conclusion and Future Directions

This compound represents a starting point in the development of novel small-molecule TNF-α inhibitors. Its moderate potency warrants further investigation and optimization, as demonstrated by the improved activity of its analog, 4e.[1][3] However, a thorough assessment of its specificity is paramount. The experimental protocols detailed in this guide provide a roadmap for characterizing the selectivity of this compound against other cellular targets. Comparing these results with the known profiles of established TNF-α inhibitors will be crucial in determining its therapeutic potential and guiding future drug development efforts.

References

Comparative Analysis of EJMC-1 and Etanercept in TNF-α Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between the novel small molecule inhibitor EJMC-1 and the well-established biologic drug etanercept is currently limited by the scarcity of publicly available data on this compound. While etanercept has been extensively studied and characterized, information regarding this compound is confined to its identification as a tumor necrosis factor-alpha (TNF-α) inhibitor.

This guide provides a detailed overview of etanercept, including its mechanism of action, associated signaling pathways, and supporting experimental data. The limited available information on this compound is also presented to offer a preliminary basis for understanding its potential role as a TNF-α inhibitor.

Introduction to TNF-α Inhibitors

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ankylosing spondylitis.[1][2] TNF-α exerts its effects by binding to its receptors (TNFR1 and TNFR2) on the cell surface, which triggers intracellular signaling cascades that lead to the production of other inflammatory mediators.[2] TNF-α inhibitors are a class of drugs that block the activity of TNF-α, thereby reducing inflammation and disease progression.[3] These inhibitors can be broadly categorized into two main types: monoclonal antibodies and soluble receptor fusion proteins.[3]

Etanercept: A Soluble TNF Receptor Fusion Protein

Etanercept (marketed as Enbrel) is a biologic drug that functions as a decoy receptor for TNF-α.[1] It is a dimeric fusion protein created by linking the extracellular domain of the human 75-kilodalton (p75) tumor necrosis factor receptor (TNFR) to the Fc portion of human IgG1.[1][4] This structure allows etanercept to bind to and neutralize both soluble and membrane-bound TNF-α, preventing it from interacting with cell surface TNF receptors and initiating the inflammatory cascade.[2][4]

This compound: A Small Molecule TNF-α Inhibitor

Information regarding this compound is currently limited. It has been identified as a moderately potent TNF-α inhibitor with an in vitro IC50 value of 42 μM.[5] The IC50 value represents the concentration of an inhibitor required to block 50% of the biological activity of its target, in this case, TNF-α. However, without further details on its chemical structure, mechanism of action, and data from preclinical or clinical studies, a direct comparison with etanercept is not feasible.

Quantitative Data Summary

Due to the lack of data for this compound, a direct comparative table is not possible. The following table summarizes key quantitative data for etanercept.

ParameterEtanerceptThis compound
Mechanism of Action Soluble TNF-α decoy receptorTNF-α inhibitor
Molecular Type Dimeric fusion proteinSmall molecule (presumed)
Binding Affinity (KD) to soluble TNF-α 0.4 pM (avidity)[4]Not Available
In Vitro Potency (IC50) Not typically reported in this format; efficacy is measured in cell-based neutralization assays and clinical trials.42 μM[5]

Mechanism of Action and Signaling Pathways

Etanercept

Etanercept functions by directly binding to TNF-α, effectively sequestering it and preventing its interaction with cell surface TNF receptors (TNFR1 and TNFR2). This blockade inhibits the downstream signaling pathways activated by TNF-α, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]

  • NF-κB Pathway: The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. TNF-α binding to its receptor leads to the activation of the IKK complex, which in turn phosphorylates and degrades IκBα, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes. Etanercept's neutralization of TNF-α prevents this entire cascade.[6]

  • MAPK Pathway: The MAPK pathway is another critical signaling route activated by TNF-α, involved in cell proliferation, differentiation, and apoptosis. TNF-α can activate several MAPK cascades, including JNK, p38, and ERK, which contribute to the inflammatory response. By blocking TNF-α, etanercept also dampens the activation of these MAPK pathways.[8][9]

Etanercept_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Blocked Etanercept Etanercept Etanercept->TNFa Binds and Neutralizes IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Response Nucleus->Inflammation Induces Gene Transcription

Caption: Etanercept binds to TNF-α, preventing its interaction with TNF receptors and subsequent activation of the NF-κB signaling pathway.

This compound

The specific mechanism by which this compound inhibits TNF-α is not publicly available. As a small molecule, it could potentially act through various mechanisms, such as directly binding to TNF-α and preventing its receptor interaction, inhibiting the production of TNF-α, or modulating downstream signaling components. Without further data, any depiction of its mechanism would be speculative.

Experimental Protocols

Detailed experimental protocols for the clinical evaluation of etanercept are extensive and publicly available through clinical trial registries and publications. For this compound, the protocol for the in vitro assay that determined its IC50 value is not available. Below are generalized protocols representative of the types of experiments used to evaluate TNF-α inhibitors.

In Vitro TNF-α Neutralization Assay (General Protocol)

This type of assay is used to determine the ability of a compound to inhibit the biological activity of TNF-α.

  • Cell Culture: A cell line sensitive to TNF-α-induced cytotoxicity, such as the L929 mouse fibrosarcoma cell line, is cultured under standard conditions.

  • Assay Setup: Cells are seeded into 96-well plates and allowed to adhere.

  • Inhibitor Preparation: A serial dilution of the test inhibitor (e.g., this compound or etanercept) is prepared.

  • Treatment: The cells are pre-incubated with the inhibitor at various concentrations for a defined period.

  • TNF-α Challenge: A fixed, cytotoxic concentration of recombinant human TNF-α is added to the wells, with the exception of control wells.

  • Incubation: The plates are incubated for a period sufficient to induce cell death (e.g., 18-24 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or MTS assay, which quantifies the metabolic activity of living cells.

  • Data Analysis: The percentage of cell viability is plotted against the inhibitor concentration, and the IC50 value is calculated from the dose-response curve.

TNF_Neutralization_Assay cluster_workflow In Vitro TNF-α Neutralization Assay Workflow start Start culture Culture L929 cells start->culture seed Seed cells in 96-well plates culture->seed prepare Prepare serial dilutions of inhibitor seed->prepare treat Add inhibitor to cells prepare->treat challenge Add TNF-α to induce cytotoxicity treat->challenge incubate Incubate for 18-24 hours challenge->incubate measure Measure cell viability (e.g., MTT assay) incubate->measure analyze Calculate IC50 value measure->analyze end End analyze->end

Caption: A generalized workflow for an in vitro TNF-α neutralization assay to determine the IC50 of an inhibitor.

Western Blot for NF-κB Activation (General Protocol)

This protocol is used to assess the effect of an inhibitor on the activation of the NF-κB pathway.

  • Cell Culture and Treatment: A suitable cell line (e.g., macrophages or synoviocytes) is cultured and treated with the inhibitor, followed by stimulation with TNF-α.

  • Protein Extraction: Cytoplasmic and nuclear protein fractions are isolated from the cells.

  • Protein Quantification: The protein concentration of each fraction is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated IκBα (in the cytoplasmic fraction) and the p65 subunit of NF-κB (in the nuclear fraction). A loading control antibody (e.g., β-actin for cytoplasmic and lamin B1 for nuclear) is also used.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the bands is quantified to determine the relative levels of phosphorylated IκBα and nuclear NF-κB p65, indicating the extent of pathway activation.

Conclusion

Etanercept is a well-characterized biologic TNF-α inhibitor with a proven track record in the treatment of various autoimmune diseases. Its mechanism of action, involving the direct neutralization of TNF-α and subsequent inhibition of the NF-κB and MAPK signaling pathways, is well-established through extensive preclinical and clinical research.

In contrast, this compound is a novel, putative small molecule TNF-α inhibitor for which there is a significant lack of publicly available information. While its reported in vitro IC50 value suggests potential as a TNF-α inhibitor, a comprehensive comparative analysis with etanercept is not possible at this time. Further research is required to elucidate the structure, mechanism of action, and preclinical and clinical efficacy and safety profile of this compound. Such data will be crucial to understanding its potential as a therapeutic agent and to draw meaningful comparisons with established treatments like etanercept.

References

EJMC-1: A Comparative Benchmarking Guide for a Novel Small Molecule TNF-α Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel small molecule inhibitor, EJMC-1, against other known small molecule inhibitors of Tumor Necrosis Factor-alpha (TNF-α). The data presented herein is intended to provide an objective assessment of this compound's potential as a therapeutic agent. All experimental data is summarized for clear comparison, and detailed protocols for key assays are provided to ensure reproducibility.

Performance Benchmarking of Small Molecule TNF-α Inhibitors

The in vitro efficacy of this compound and a selection of other small molecule TNF-α inhibitors are presented below. The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency.

Compound NameTargetIC50 ValueAssay TypeReference
This compound TNF-α 42 µM Not Specified [1]
UCB-2614TNF-α9 nMFluorescence Polarization[2]
UCB-2081TNF-α11 nMFluorescence Polarization[2]
UCB-4433TNF-α28 nMFluorescence Polarization[2]
BenpyrineTNF-α0.109 µMELISA[3]
C87TNF-α8.73 µMTNF-α-induced cytotoxicity[4]
Compound 2TNF-α6.5 µMNot Specified[5]
Compound 3TNF-α27.4 µMNot Specified[5]
Compound 1TNF-α32.5 µMNot Specified[5]

In Vivo Performance

While in vitro assays provide valuable data on the direct inhibitory activity of a compound, in vivo studies are crucial for understanding its efficacy and pharmacokinetic profile in a living organism.

  • UCB-2081: Demonstrated efficacy comparable to etanercept in a collagen antibody-induced arthritis model in mice.[2]

  • Benpyrine: Showed protective effects in a mouse model of LPS-induced endotoxemia and therapeutic effects in a collagen-induced arthritis model.[3]

Currently, there is no publicly available in vivo experimental data for this compound. Further studies are required to evaluate its efficacy in animal models of inflammatory diseases.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to allow for independent verification and replication of the findings.

TNF-α Inhibition Assay (ELISA-based)

This assay quantifies the ability of an inhibitor to block the binding of TNF-α to its receptor.

Materials:

  • Recombinant human TNF-α

  • Recombinant human TNFR1 (coated on a 96-well plate)

  • Test compounds (e.g., this compound, Benpyrine)

  • Biotinylated anti-human TNF-α antibody

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS with 1% BSA)

Procedure:

  • Coating: Coat a 96-well plate with recombinant human TNFR1 overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the plate with assay buffer for 1-2 hours at room temperature.

  • Compound Incubation: Add serial dilutions of the test compounds to the wells.

  • TNF-α Addition: Add a fixed concentration of recombinant human TNF-α to each well and incubate for 2 hours at room temperature.

  • Detection Antibody: Add biotinylated anti-human TNF-α antibody and incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Add streptavidin-HRP and incubate for 30 minutes at room temperature.

  • Development: Add TMB substrate and incubate in the dark until color develops.

  • Stopping Reaction: Add stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[3]

Cell-Based TNF-α Induced Cytotoxicity Assay

This assay measures the ability of an inhibitor to protect cells from TNF-α-induced cell death.

Materials:

  • L929 fibroblast cells

  • Recombinant human TNF-α

  • Actinomycin (B1170597) D

  • Test compounds (e.g., this compound, C87)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT or other cell viability reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed L929 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • TNF-α and Actinomycin D Addition: Add a fixed concentration of TNF-α and actinomycin D to each well.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Cell Viability Measurement: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percent cell viability for each compound concentration and determine the IC50 value.[4]

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the TNF-α signaling pathway and a typical experimental workflow are provided below using Graphviz (DOT language).

TNF_alpha_signaling cluster_nucleus Nuclear Events TNF_alpha TNF-α Trimer TNFR1 TNFR1 TNF_alpha->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 FADD FADD TRADD->FADD IKK_complex IKK Complex TRAF2->IKK_complex RIP1->IKK_complex Caspase8 Caspase-8 FADD->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylation NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Release Nucleus Nucleus NF_kappa_B->Nucleus Inflammation Inflammation (Gene Expression) Nucleus->Inflammation

Caption: TNF-α signaling pathway leading to inflammation or apoptosis.

experimental_workflow start Start cell_culture Cell Culture (e.g., L929 cells) start->cell_culture treatment Treat Cells with Inhibitors cell_culture->treatment compound_prep Prepare Serial Dilutions of Inhibitors compound_prep->treatment stimulation Stimulate with TNF-α (+ Actinomycin D) treatment->stimulation incubation Incubate for 24h stimulation->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis (Calculate IC50) viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for a cell-based TNF-α inhibition assay.

References

Safety Operating Guide

Navigating the Safe Disposal of EJMC-1: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the lifecycle of a research compound like EJMC-1 extends beyond its experimental use. Proper disposal is a critical final step to ensure laboratory safety and environmental responsibility. As a potent TNF-α inhibitor, this compound requires careful handling and disposal.[1][2][3] This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound, designed to build trust and provide value beyond the product itself.

Essential Safety and Handling Information

Before initiating any disposal procedures, it is crucial to handle this compound with care in a controlled laboratory environment.[4] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as they can provide direction tailored to your location and facilities.[5][6]

Characteristic Information Citation
Physical Form Solid[3]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[2]
Storage (Solution) -80°C for 6 months; -20°C for 1 month[1]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat[5]

Step-by-Step Disposal Protocol for this compound

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]

2. Segregation and Containment:

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[5]

  • Place all materials contaminated with this compound, including unused product, partially used vials, and contaminated labware (e.g., pipette tips, tubes), into a designated, leak-proof, and clearly labeled hazardous waste container.[5][8]

  • The container must be compatible with the physical form of the waste (solid or liquid).[5]

3. Labeling:

  • Clearly label the hazardous waste container with the full chemical name: "this compound" and "Hazardous Waste".[6]

  • Include the date of waste generation and the name of the principal investigator or lab group.

4. Storage:

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[6]

  • Ensure the storage area is away from general laboratory traffic and incompatible materials.

5. Waste Pickup and Disposal:

  • Contact your institution's EHS department to schedule a hazardous waste pickup.[6]

  • Provide them with all necessary information about the waste, including the chemical name and quantity.

  • Do not dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[5]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the general experimental workflow involving a chemical compound like this compound and the logical steps for its proper disposal.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_waste Waste Generation reagent This compound (Solid) dissolution Dissolution in Solvent reagent->dissolution stock Stock Solution dissolution->stock working Working Solution Preparation stock->working assay Cell-based Assay working->assay liquid_waste Unused Solutions working->liquid_waste data Data Collection assay->data solid_waste Contaminated Solids (Tips, Tubes) assay->solid_waste

Diagram 1: General experimental workflow for this compound.

disposal_pathway start Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate contain Place in Labeled, Leak-Proof Container segregate->contain store Store in Satellite Accumulation Area contain->store contact Contact EHS for Pickup store->contact end Proper Disposal by EHS contact->end

Diagram 2: Logical workflow for the disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety.

References

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